molecular formula C12H8Cl2N2O B151086 ICA 110381

ICA 110381

Numéro de catalogue: B151086
Poids moléculaire: 267.11 g/mol
Clé InChI: FOYOGIUAMYSVIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-(6-chloropyridin-3-yl)benzamide is a chemical compound of significant interest in life science research, particularly within the field of neuroscience. As a member of the benzamide class, it serves as a valuable scaffold for investigating ion channel function and neuronal excitability . Related compounds featuring the N-(6-chloropyridin-3-yl)benzamide structure, such as ICA-27243, have been identified as potent and selective openers of neuronal Kv7 (KCNQ) potassium channels . Kv7 channels are critical regulators of neuronal membrane potential and excitability, and pharmacological agents that modulate these channels are powerful tools for studying underlying mechanisms of conditions characterized by neuronal hyperexcitability . Research on analogous molecules has demonstrated their potential in preclinical models for attenuating L-DOPA-induced dyskinesias in Parkinson's disease and as candidates for the treatment of chronic neuropathic pain due to their ability to dampen abnormal neuronal firing . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-chloro-N-(6-chloropyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-3-1-8(2-4-9)12(17)16-10-5-6-11(14)15-7-10/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYOGIUAMYSVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ICA-110381

Author: BenchChem Technical Support Team. Date: December 2025

A Targeted Activator of Neuronal KCNQ2/Q3 Potassium Channels

For Research, Scientific, and Drug Development Professionals

Abstract

ICA-110381 is a potent and selective activator of the voltage-gated potassium channels Kv7.2 and Kv7.3 (KCNQ2/Q3), which are the primary molecular correlates of the neuronal M-current. By targeting these channels, ICA-110381 effectively dampens neuronal excitability, a mechanism that underlies its demonstrated anticonvulsant properties. This technical guide provides a comprehensive overview of the mechanism of action of ICA-110381, detailing its effects on channel gating and neuronal physiology. The information presented herein is supported by quantitative data from key experiments, detailed methodologies, and visual representations of the underlying molecular pathways and experimental procedures.

Core Mechanism of Action: KCNQ2/Q3 Channel Activation

ICA-110381 exerts its primary effect by positively modulating the function of KCNQ2 and KCNQ2/3 heteromeric potassium channels.[1][2][3][4] This activation leads to an increased potassium efflux, which in turn hyperpolarizes the neuronal membrane and reduces overall excitability. The principal molecular effects of ICA-110381 on these channels are a significant prolongation of the deactivation time course and a hyperpolarizing shift in the voltage-dependence of activation.[1]

Modulation of Channel Gating

Whole-cell patch-clamp recordings on Chinese Hamster Ovary (CHO) cells expressing various KCNQ subunits have elucidated the specific effects of ICA-110381 on channel kinetics. The compound predominantly acts on KCNQ2-containing channels.[1] A key feature of its mechanism is the pronounced slowing of the channel's deactivation, which means the channels remain open for a longer duration at hyperpolarized potentials.[1] Additionally, ICA-110381 shifts the voltage at which the channels begin to open (the activation curve) to more negative potentials, thereby increasing the likelihood of channel opening at or near the resting membrane potential.[1]

Impact on Neuronal Excitability

In hippocampal CA1 pyramidal neurons, the activation of M-currents by ICA-110381 leads to a measurable decrease in neuronal excitability.[1][2] This is characterized by a hyperpolarization of the resting membrane potential and a reduction in the input resistance of the neuron.[1] Consequently, a larger stimulus is required to reach the action potential threshold, effectively dampening neuronal firing rates.

Quantitative Data

The following tables summarize the quantitative effects of ICA-110381 on KCNQ channels and neuronal properties as determined in key studies.

Table 1: Potency of ICA-110381 on KCNQ Channels
Channel SubunitParameterValueReference
KCNQ2/Q3EC50 (Rubidium Efflux)0.38 µM[2][3][4]
KCNQ1IC50 (Rubidium Efflux)15 µM[2]
Table 2: Electrophysiological Effects of ICA-110381 on KCNQ Channels
Channel SubunitParameterConditionValueReference
KCNQ2V1/2 of activationControl-39.3 ± 1.3 mV[1]
10 µM ICA-110381-59.7 ± 1.1 mV[1]
KCNQ2/3V1/2 of activationControl-45.1 ± 0.9 mV[1]
1 µM ICA-110381-54.3 ± 1.3 mV[1]
KCNQ3/5V1/2 of activationControl-54.9 ± 0.8 mV[1]
10 µM ICA-110381-60.8 ± 0.7 mV[1]
KCNQ4V1/2 of activationControl-44.0 ± 1.1 mV[1]
10 µM ICA-110381-47.0 ± 1.4 mV[1]
Table 3: Effects of ICA-110381 on Hippocampal CA1 Pyramidal Neuron Properties
ParameterConditionValueReference
Resting Membrane PotentialControl-66.8 ± 1.2 mV[1]
10 µM ICA-110381-71.4 ± 1.4 mV[1]
Input ResistanceControl62.3 ± 5.0 MΩ[1]
10 µM ICA-11038148.0 ± 4.2 MΩ[1]
Voltage ThresholdControl-46.7 ± 0.7 mV[1]
10 µM ICA-110381-45.6 ± 0.9 mV[1]
Current ThresholdControl248 ± 20 pA[1]
10 µM ICA-110381338 ± 27 pA[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of ICA-110381 from the molecular to the cellular level.

ICA_110381_Mechanism_of_Action ICA ICA-110381 KCNQ2_Q3 KCNQ2/Q3 Channel ICA->KCNQ2_Q3 Activates K_Efflux Increased K+ Efflux KCNQ2_Q3->K_Efflux Leads to Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Molecular mechanism of ICA-110381 action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology on CHO Cells
  • Cell Culture and Transfection: CHO cells were cultured under standard conditions and transiently transfected with cDNA encoding the desired human KCNQ subunits (KCNQ2, KCNQ2/3, KCNQ3/5, or KCNQ4).

  • Solutions:

    • External Solution (in mM): 144 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, and 10 D-glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, and 2 Na2ATP (pH adjusted to 7.3 with KOH).

  • Recording Protocol:

    • Whole-cell currents were recorded using an EPC-9 or equivalent patch-clamp amplifier.

    • Pipette resistance was typically 2-4 MΩ when filled with the internal solution.

    • To elicit outward currents, cells were held at a holding potential of -70 mV.

    • Voltage steps of 1 second to potentials between -90 mV and +30 mV were applied, followed by a voltage step to -70 mV.

    • For studying deactivation, currents were activated by a depolarizing pulse to +40 mV for 500 ms, followed by 1-second hyperpolarizing pulses to potentials between -120 mV and +40 mV.

  • Data Analysis: Activation curves were generated by normalizing the tail current amplitudes to the maximal tail current and fitting the data with a Boltzmann function to determine the half-maximal activation potential (V1/2).

Whole-Cell Patch-Clamp Electrophysiology on Hippocampal CA1 Neurons
  • Slice Preparation: Transverse hippocampal slices (300 µm thick) were prepared from Wistar rats in ice-cold artificial cerebrospinal fluid (aCSF).

  • Solutions:

    • aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 25 D-glucose, bubbled with 95% O2 and 5% CO2.

    • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, 2 Na2ATP, and 0.5 NaGTP (pH adjusted to 7.3 with KOH).

  • Recording Protocol:

    • Neurons were visualized using infrared differential interference contrast microscopy.

    • Resting membrane potential was measured in current-clamp mode immediately after establishing the whole-cell configuration.

    • Input resistance was determined from the voltage response to a small hyperpolarizing current injection.

    • Current and voltage thresholds for action potential firing were determined by injecting depolarizing current ramps.

  • Data Analysis: Changes in resting membrane potential, input resistance, and firing thresholds were compared before and after the application of ICA-110381.

Rubidium Efflux Assay
  • Cell Culture: CHO cells stably expressing the KCNQ subunit of interest were seeded in 96-well plates.

  • Assay Protocol:

    • Cells were loaded with rubidium (Rb+) by incubating them in a loading buffer containing RbCl for a specified period.

    • The loading buffer was removed, and the cells were washed with a pre-incubation buffer to remove extracellular Rb+.

    • Cells were then incubated with a test solution containing either vehicle or varying concentrations of ICA-110381 in a high-potassium buffer to induce depolarization and channel opening.

    • The supernatant containing the effluxed Rb+ was collected.

    • The remaining intracellular Rb+ was extracted by lysing the cells.

    • The amount of Rb+ in both the supernatant and the cell lysate was quantified using atomic absorption spectroscopy.

  • Data Analysis: The percentage of Rb+ efflux was calculated for each concentration of ICA-110381. The EC50 value was determined by fitting the concentration-response data to a sigmoidal curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Channel Characterization cluster_1 Neuronal Effects CHO_Culture CHO Cell Culture & Transfection (KCNQ Subunits) Patch_Clamp Whole-Cell Patch-Clamp CHO_Culture->Patch_Clamp Rb_Efflux Rubidium Efflux Assay CHO_Culture->Rb_Efflux Gating_Kinetics Analyze Gating Kinetics (V1/2, Deactivation) Patch_Clamp->Gating_Kinetics EC50_IC50 Determine EC50/IC50 Rb_Efflux->EC50_IC50 Slice_Prep Hippocampal Slice Preparation Neuronal_Recording Whole-Cell Patch-Clamp (CA1 Pyramidal Neurons) Slice_Prep->Neuronal_Recording Excitability_Analysis Analyze Neuronal Properties (RMP, Rin, Thresholds) Neuronal_Recording->Excitability_Analysis

Caption: Workflow for characterizing ICA-110381.

Conclusion

ICA-110381 is a selective activator of KCNQ2/Q3 channels, the molecular basis of the neuronal M-current. Its mechanism of action involves a hyperpolarizing shift in the voltage-dependence of activation and a slowing of deactivation kinetics, leading to increased potassium currents and a subsequent reduction in neuronal excitability. These properties have been quantitatively defined through electrophysiological and ion flux assays, and their physiological relevance has been confirmed in neuronal preparations. This detailed understanding of its mechanism of action provides a strong rationale for its investigation as a potential therapeutic agent for disorders characterized by neuronal hyperexcitability, such as epilepsy.

References

In-Depth Technical Guide: The Discovery and Synthesis of ICA 110381

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICA 110381 is a potent and selective activator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels, which play a crucial role in regulating neuronal excitability. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols for key assays, a summary of its biological activity, and a discussion of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing in the brain. A key therapeutic strategy for the management of epilepsy involves the modulation of ion channels to reduce neuronal hyperexcitability. The Kv7 (KCNQ) family of voltage-gated potassium channels, particularly the heteromeric Kv7.2/Kv7.3 channels, are critical regulators of the M-current, a subthreshold potassium current that stabilizes the resting membrane potential and dampens repetitive firing of neurons.[1] Activators of these channels, therefore, represent a promising class of anticonvulsant drugs. This compound has emerged as a significant tool compound in the study of KCNQ channel function and as a potential lead for the development of novel anti-epileptic therapies.

Discovery

This compound, also known as 4-Chloro-N-(6-chloro-pyridin-3-yl)-benzamide, was identified through research efforts focused on developing openers for the KCNQ2/Q3 potassium channels for the treatment of epilepsy.[2] It belongs to a class of N-pyridyl and pyrimidine (B1678525) benzamides investigated for their potential as KCNQ channel modulators. The development of this compound was based on the foundational work of ICAgen, with its synthesis being referenced to patent information from the originator.[1]

Synthesis

The synthesis of this compound (4-Chloro-N-(6-chloro-pyridin-3-yl)-benzamide) is based on standard amide bond formation chemistry. While the specific proprietary details of the initial synthesis by ICAgen are not fully public, a representative synthetic route can be inferred from related literature on the synthesis of similar N-pyridyl benzamide (B126) derivatives.

General Synthetic Scheme

The synthesis typically involves the coupling of a substituted benzoic acid derivative with a substituted aminopyridine.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-2-chloropyridine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution to act as a proton scavenger.

  • Acylation: Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

This compound is a potent activator of Kv7.2 and Kv7.2/7.3 potassium channels.[3] Its mechanism of action involves binding to the channel protein and shifting the voltage dependence of channel activation to more hyperpolarized potentials. This leads to an increase in the open probability of the channel at subthreshold membrane potentials, thereby enhancing the M-current.[1] The augmented M-current results in a hyperpolarization of the resting membrane potential and a reduction in neuronal input resistance, which collectively dampen neuronal excitability.[1][3]

Quantitative Data

The biological activity of this compound has been quantified in various in vitro and in vivo studies.

ParameterValueCell Line/ModelAssay TypeReference
EC50 (KCNQ2/Q3 activation) 0.38 µMCHO cells expressing KCNQ2/Q3Rubidium efflux assay[2][3]
IC50 (KCNQ1 antagonism) 15 µMCHO cells expressing KCNQ1Rubidium efflux assay[2][3]
IC50 (Inhibition of spontaneous firing) 2.0 µMHuman iPSC-derived sensory neuronsMulti-electrode array (MEA)[4]
In vivo efficacy (anticonvulsant) 3-30 mg/kg (p.o.)Amygdala-kindled ratsSeizure threshold and severity[3]
Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of neuronal excitability via the M-current.

G cluster_0 Neuronal Membrane cluster_1 Cellular Effects cluster_2 Physiological Outcome ICA110381 This compound KCNQ23 Kv7.2/Kv7.3 Channel ICA110381->KCNQ23 Activates K_ion K+ Ions KCNQ23->K_ion Efflux M_current Increased M-Current K_ion->M_current Hyperpolarization Membrane Hyperpolarization M_current->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Damped_Firing Damped Repetitive Firing Reduced_Excitability->Damped_Firing Anticonvulsant Anticonvulsant Effect Damped_Firing->Anticonvulsant

Caption: Signaling pathway of this compound action.

Experimental Protocols for Biological Assays

Experimental Protocol: Rubidium Efflux Assay for KCNQ Channel Activity

This assay is used to measure the activity of potassium channels by quantifying the efflux of rubidium ions (Rb+), which serve as a surrogate for K+.

Materials:

  • CHO cells stably expressing the KCNQ channel of interest (e.g., KCNQ2/Q3 or KCNQ1)

  • Cell culture medium and reagents

  • Loading Buffer: Non-radioactive rubidium chloride (RbCl) in a suitable buffer

  • Stimulation Buffer: High potassium buffer to depolarize the cells and open voltage-gated channels

  • Test compounds (e.g., this compound) at various concentrations

  • Atomic Absorption Spectrometer

Procedure:

  • Cell Plating: Plate the CHO cells in 96-well plates and grow to confluence.

  • Loading: Wash the cells with a physiological buffer and then incubate with the Loading Buffer containing RbCl for a sufficient time to allow for Rb+ uptake.

  • Washing: Wash the cells multiple times with a low potassium buffer to remove extracellular Rb+.

  • Compound Incubation: Add the test compounds (this compound) at desired concentrations to the wells and incubate.

  • Stimulation and Efflux: Add the high potassium Stimulation Buffer to initiate Rb+ efflux through the open potassium channels.

  • Sample Collection: After a defined incubation period, collect the supernatant containing the effused Rb+.

  • Quantification: Measure the concentration of Rb+ in the supernatant using an Atomic Absorption Spectrometer.

  • Data Analysis: Calculate the percentage of Rb+ efflux for each compound concentration relative to control wells. For activators, plot the concentration-response curve to determine the EC50. For antagonists, measure the inhibition of a standard agonist's effect to determine the IC50.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ionic currents flowing through the channels in a single cell.

Materials:

  • CHO cells expressing the KCNQ channel of interest

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass capillaries for making patch pipettes

  • Intracellular (pipette) solution and extracellular (bath) solution

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Plate cells on glass coverslips for recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. The pipette resistance should be in the range of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply a series of voltage steps to activate the KCNQ channels and record the resulting currents.

  • Drug Application: Perfuse the bath with the extracellular solution containing this compound at the desired concentration.

  • Data Acquisition: Record the currents in the presence of the drug using the same voltage protocols.

  • Data Analysis: Analyze the changes in current amplitude, activation kinetics, and the voltage-dependence of activation before and after drug application.

In Vivo Studies

In vivo studies in animal models of epilepsy have demonstrated the anticonvulsant properties of this compound. In fully amygdala-kindled rats, a model for complex partial seizures, oral administration of this compound (3-30 mg/kg) was shown to elevate the threshold for inducing afterdischarges and reduce the severity and duration of seizures.[3] These findings highlight the potential of this compound as a therapeutic agent for epilepsy.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kv7.2/Kv7.3 potassium channels. Its potent and selective activation of these channels leads to a reduction in neuronal excitability, which underlies its observed anticonvulsant effects. The detailed synthesis and experimental protocols provided in this guide offer a foundation for further research into the therapeutic potential of KCNQ channel activators. Continued investigation into the structure-activity relationships of this compound and related compounds may lead to the development of next-generation antiepileptic drugs with improved efficacy and side-effect profiles.

Physicochemical Properties

PropertyValueReference
Molecular Formula C12H8Cl2N2O[2]
Molecular Weight 267.11 g/mol [2]
CAS Number 325457-99-6
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol
Purity ≥98%
Storage Store at +4°C

Experimental Workflows

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation start_vitro Start: In Vitro Assays cell_culture Cell Culture (CHO with KCNQ2/3) start_vitro->cell_culture patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp rb_efflux Rubidium Efflux Assay cell_culture->rb_efflux data_analysis_vitro Data Analysis (EC50, MoA) patch_clamp->data_analysis_vitro rb_efflux->data_analysis_vitro end_vitro End: In Vitro Characterization data_analysis_vitro->end_vitro start_vivo Start: In Vivo Studies animal_model Animal Model (Amygdala-Kindled Rats) start_vivo->animal_model drug_admin Drug Administration (p.o.) animal_model->drug_admin seizure_monitoring Seizure Monitoring drug_admin->seizure_monitoring data_analysis_vivo Data Analysis (Anticonvulsant Efficacy) seizure_monitoring->data_analysis_vivo end_vivo End: In Vivo Validation data_analysis_vivo->end_vivo

Caption: Experimental workflows for this compound evaluation.

References

The KCNQ2/Q3 Potassium Channel Opener ICA 110381: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA 110381 is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/7.3) voltage-gated potassium channels, which are critical regulators of neuronal excitability. These channels are responsible for the M-current, a subthreshold potassium current that plays a key role in stabilizing the neuronal membrane potential and preventing repetitive firing. By activating KCNQ2/Q3 channels, this compound enhances the M-current, leading to a hyperpolarization of the neuronal membrane and a reduction in neuronal firing. This mechanism of action underlies its significant anticonvulsant properties, making it a subject of interest for the development of novel anti-epileptic drugs. This technical guide provides an in-depth overview of the core pharmacology, experimental data, and methodologies associated with the study of this compound.

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro and in vivo activities.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/SystemAssay TypeReference
EC50 (KCNQ2/Q3) 0.38 µMCHO cells expressing KCNQ2/Q3Rubidium Efflux Assay[1][2]
IC50 (KCNQ1) 15 µMCHO cells expressing KCNQ1Rubidium Efflux Assay[1][2]
Effect on KCNQ2 Currents Voltage-dependent increase in I/ImaxCHO cells expressing KCNQ2Whole-cell patch clamp[3]
Effect on KCNQ2/3 Currents Voltage-dependent increase in I/ImaxCHO cells expressing KCNQ2/3Whole-cell patch clamp[3]
Effect on KCNQ4 Currents Moderate activationCHO cells expressing KCNQ4Whole-cell patch clamp[3]
Effect on KCNQ3/5 Currents No significant effect at concentrations up to 10 µMCHO cells expressing KCNQ3/5Whole-cell patch clamp[3]
Effect on Neuronal Excitability Damping of neuronal excitability, reduction of input resistance, hyperpolarization of resting membrane potentialCA1 pyramidal cellsCurrent-clamp recordings[1][3]
Table 2: In Vivo Efficacy of this compound in a Preclinical Epilepsy Model
Animal ModelDosing (Oral)Key FindingsReference
Fully Amygdala-Kindled Rats3-30 mg/kgElevated threshold for afterdischarges, reduced seizure severity and duration[1]

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of KCNQ2/Q3 channels. It binds to a site on the channel, distinct from the pore region, which is thought to be located within the voltage-sensing domain.[4] This binding facilitates the opening of the channel, leading to an increased potassium efflux. The resulting hyperpolarization of the cell membrane makes it more difficult for neurons to reach the threshold for firing an action potential, thereby reducing neuronal excitability.

ICA_110381_Signaling_Pathway cluster_neuron Neuron ICA This compound KCNQ2_Q3 KCNQ2/Q3 Channel ICA->KCNQ2_Q3 Binds and Activates K_ion K+ Efflux KCNQ2_Q3->K_ion Increases Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Mechanism of action of this compound on neuronal excitability.

Key Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the KCNQ channels in response to this compound.

Experimental Workflow:

Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., CHO cells expressing KCNQ2/Q3 channels) Seal_Formation Form Giga-ohm Seal with Cell Membrane Cell_Culture->Seal_Formation Patch_Pipette Prepare Patch Pipette (Internal Solution) Patch_Pipette->Seal_Formation Whole_Cell_Config Rupture Membrane Patch (Whole-Cell Configuration) Seal_Formation->Whole_Cell_Config Voltage_Protocol Apply Voltage-Step Protocol Whole_Cell_Config->Voltage_Protocol Baseline_Recording Record Baseline K+ Currents Voltage_Protocol->Baseline_Recording Drug_Application Bath Apply This compound Baseline_Recording->Drug_Application Post_Drug_Recording Record K+ Currents in presence of this compound Drug_Application->Post_Drug_Recording Data_Analysis Analyze Current-Voltage Relationship and Gating Kinetics Post_Drug_Recording->Data_Analysis

Workflow for whole-cell patch clamp experiments.

Methodology:

  • Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ2 and KCNQ3 subunits are cultured on glass coverslips. For neuronal recordings, acute hippocampal slices are prepared from rats.

  • Solutions:

    • External Solution (ACSF for neurons): Contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 and 5% CO2.

    • Internal Pipette Solution: Contains (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, and 2 Na2-ATP, adjusted to pH 7.3 with KOH.

  • Recording:

    • Coverslips with cells are placed in a recording chamber on an inverted microscope and perfused with the external solution.

    • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and positioned using a micromanipulator.

    • A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured by gentle suction to achieve the whole-cell configuration.

    • Cells are held at a holding potential of -70 mV. To elicit outward currents, voltage steps are applied from -90 mV to +30 mV in 10 mV increments for 1 second.[3]

    • Baseline currents are recorded before the application of this compound.

    • This compound is then bath-applied at the desired concentration, and the recordings are repeated.

  • Data Analysis: The current-voltage (I-V) relationship is plotted, and the effect of this compound on the channel's activation curve and deactivation kinetics is analyzed.

Rubidium Efflux Assay

This is a functional assay to screen for and characterize the activity of KCNQ channel openers.

Experimental Workflow:

Rubidium_Efflux_Workflow Cell_Seeding Seed Cells in 96-well Plate (e.g., CHO expressing KCNQ2/Q3) Rb_Loading Load Cells with Rubidium Chloride (RbCl) Cell_Seeding->Rb_Loading Wash_Step Wash to Remove Extracellular Rb+ Rb_Loading->Wash_Step Stimulation Add Stimulation Buffer (containing high K+) and this compound Wash_Step->Stimulation Incubation Incubate to Allow Rb+ Efflux Stimulation->Incubation Supernatant_Collection Collect Supernatant (containing effluxed Rb+) Incubation->Supernatant_Collection Cell_Lysis Lyse Remaining Cells (containing intracellular Rb+) Incubation->Cell_Lysis AAS_Measurement Measure Rb+ in Supernatant and Lysate using Atomic Absorption Spectrometry Supernatant_Collection->AAS_Measurement Cell_Lysis->AAS_Measurement Efflux_Calculation Calculate Percentage Rb+ Efflux AAS_Measurement->Efflux_Calculation

Workflow for the rubidium efflux assay.

Methodology:

  • Cell Seeding: CHO cells stably expressing KCNQ2/Q3 are seeded into 96-well plates.

  • Rubidium Loading: The cell culture medium is replaced with a loading buffer containing rubidium chloride (RbCl), and the cells are incubated for several hours to allow for Rb+ uptake.

  • Washing: The loading buffer is removed, and the cells are washed multiple times with a buffer containing a physiological concentration of K+ to remove extracellular Rb+.

  • Stimulation and Compound Addition: A stimulation buffer containing a high concentration of K+ (to depolarize the cells and open voltage-gated channels) and various concentrations of this compound is added to the wells.

  • Incubation: The plate is incubated for a defined period to allow for Rb+ efflux through the activated KCNQ channels.

  • Sample Collection: The supernatant, containing the effluxed Rb+, is collected. The remaining cells are then lysed to release the intracellular Rb+.

  • Quantification: The amount of Rb+ in both the supernatant and the cell lysate is quantified using atomic absorption spectrometry.

  • Data Analysis: The percentage of Rb+ efflux is calculated for each concentration of this compound, and an EC50 value is determined.

Amygdala-Kindled Rat Model of Epilepsy

This in vivo model is used to assess the anticonvulsant efficacy of compounds.

Methodology:

  • Electrode Implantation: Rats are surgically implanted with a bipolar electrode in the basolateral amygdala.

  • Kindling: After a recovery period, a sub-convulsive electrical stimulus is delivered to the amygdala daily. This repeated stimulation leads to a progressive intensification of seizure activity, culminating in generalized tonic-clonic seizures (fully kindled state).

  • Drug Administration: Once fully kindled, rats are administered this compound orally at various doses (e.g., 3, 10, and 30 mg/kg).[1]

  • Seizure Threshold Testing: At a specified time after drug administration, the electrical stimulus is applied, and the threshold to elicit an afterdischarge (a period of epileptiform electrical activity in the EEG) is determined. The severity and duration of any evoked seizures are also recorded and scored using the Racine scale.

  • Data Analysis: The effect of this compound on the afterdischarge threshold, seizure severity, and seizure duration is compared to vehicle-treated control animals.

Conclusion

This compound is a valuable research tool for investigating the role of KCNQ2/Q3 channels in neuronal function and pathophysiology. Its potent and selective activation of these channels, coupled with its demonstrated in vivo efficacy in a model of epilepsy, highlights its potential as a lead compound for the development of novel therapeutics for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other KCNQ channel modulators.

References

The Structure-Activity Relationship of N-Pyridyl Benzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-pyridyl benzamide (B126) scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This has led to its exploration in diverse therapeutic areas, including metabolic disorders, oncology, infectious diseases, and inflammation. The tunability of its structure, with potential for modification at both the pyridine (B92270) and benzamide rings, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-pyridyl benzamides across several key biological targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

N-Pyridyl Benzamides as Allosteric Activators of Glucokinase

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1] Allosteric activators of GK are a promising therapeutic strategy for type 2 diabetes.[2] N-pyridyl benzamides have emerged as a potent class of GK activators.[2]

Quantitative Structure-Activity Relationship Data

The following table summarizes the SAR data for a series of N-pyridyl benzamide analogues as glucokinase activators. The activity is presented as fold activation compared to a control.

Compound IDBenzamide Substitution (R)Pyridine Substitution (R')GK Fold ActivationReference
5a 3-NO₂H~1.5[2]
5b 3-NH₂H~2.0[2]
5c 3-NHCOCH₃H~2.0[2]
5e 3-NHSO₂CH₃H>2.0[2]
5g 3-NHCONH₂H~2.0[2]
5h 3-NHCSNH₂H~2.0[2]
6d 3-NO₂5-Cl~1.8[2]

Key SAR Observations:

  • Benzamide 3-Position: Substitution at the 3-position of the benzamide ring is critical for activity. Conversion of the initial 3-nitro group (5a) to an amino group (5b) or various substituted amino functionalities (5c, 5e, 5g, 5h) generally leads to an increase in GK activation. The methanesulfonylamino-substituted compound (5e) demonstrated the most significant activity.[2]

  • Pyridine Ring: Substitution on the pyridine ring can modulate activity. For instance, a 5-chloro substitution on the pyridine ring of the 3-nitrobenzamide (B147352) analogue (6d) resulted in slightly enhanced activity compared to the unsubstituted parent compound (5a).[2]

Experimental Protocols

General Synthesis of N-Pyridyl Benzamide Analogues:

A common synthetic route starts from a substituted benzoic acid.[3] The carboxylic acid is converted to the corresponding acid chloride, typically using thionyl chloride (SOCl₂), which is then reacted with the appropriate aminopyridine in a suitable solvent like chloroform (B151607) under reflux conditions to yield the final N-pyridyl benzamide product.[3]

Glucokinase Activation Assay:

The in vitro glucokinase activation is assessed by measuring the enzymatic activity in the presence of the test compounds.[2] A typical assay involves recombinant human glucokinase, glucose, and ATP. The rate of glucose phosphorylation to glucose-6-phosphate is determined by coupling the reaction to glucose-6-phosphate dehydrogenase, which reduces NADP⁺ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically at 340 nm. The fold activation is calculated by comparing the enzyme activity in the presence of the compound to the activity in its absence (vehicle control).[2]

Signaling Pathway Visualization

Glucokinase activation in pancreatic β-cells is a key step in the glucose-stimulated insulin (B600854) secretion (GSIS) pathway.

Glucokinase_Activation_Pathway Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters β-cell GK Glucokinase (GK) GLUT2->GK GKA N-Pyridyl Benzamide (GK Activator) GKA->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (Closes) ATP_ADP->KATP Membrane Membrane Depolarization KATP->Membrane Ca_channel Voltage-gated Ca²⁺ Channel (Opens) Membrane->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Glucokinase Activation Pathway in Pancreatic β-cells.

N-Pyridyl Benzamides as Kinase Inhibitors

Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. N-pyridyl benzamides have been investigated as inhibitors of several kinases.

Protein Kinase N2 (PKN2) Inhibitors

PKN2 is a serine/threonine kinase involved in cell migration, invasion, and apoptosis, making it a potential target in cancer therapy.[4][5]

The following table presents the SAR data for a series of 2-(4-pyridyl)-benzimidazole derivatives, a related scaffold to N-pyridyl benzamides, as PKN2 inhibitors.

Compound IDR1R2R3PKN2 IC₅₀ (µM)PKN1 IC₅₀ (µM)Reference
5 HCONH₂H0.0641.10[6]
6 CH₃CONH₂H5.4052.84[6]
7 HHH16.3866.29[6]
8 HCONHCH₃H47.66137.92[6]
12 HCOOHH25.85109.30[6]
19 BrCONH₂H0.184.68[7]

Key SAR Observations:

  • Amide Group: A primary amide at the 4-position of the benzimidazole (B57391) ring (compound 5) is crucial for potent PKN2 inhibition.[7] Replacing it with hydrogen (compound 7), a methyl amide (compound 8), or a carboxylic acid (compound 12) significantly reduces activity.[6]

  • Benzimidazole N-H: Capping the benzimidazole N-H with a methyl group (compound 6) leads to a substantial loss of potency.[6]

  • Benzimidazole Ring Substitution: Introduction of a bromine atom at the 6-position (compound 19) slightly decreases potency against PKN2 but improves selectivity over PKN1.[7]

General Synthesis of 2-(4-pyridyl)-benzimidazoles:

The synthesis typically involves the coupling of a substituted o-phenylenediamine (B120857) with isonicotinic acid.[6] For instance, the synthesis of compound 5 starts with the reduction of a nitroaniline precursor, followed by coupling with isonicotinic acid, and subsequent cyclization in acetic acid to form the benzimidazole core.[6]

PKN2 Inhibition Assay (TR-FRET):

The inhibitory activity against PKN2 can be determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding-displacement assay.[6] This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase. The IC₅₀ values are then calculated from the dose-response curves.

PKN2 is a downstream effector of the Rho GTPase signaling pathway and has been implicated in the Hippo tumor suppressor pathway, influencing cell proliferation and survival in cancer.[5][8]

PKN2_Signaling_Pathway cluster_0 Nucleus RhoA Active RhoA-GTP PKN2 PKN2 RhoA->PKN2 Activates PKN2_inhibitor N-Pyridyl Benzamide Analogue (Inhibitor) PKN2_inhibitor->PKN2 Inhibits SAV1 SAV1 PKN2->SAV1 Phosphorylates (Inhibitory) LATS1_2 LATS1/2 SAV1->LATS1_2 TAZ TAZ LATS1_2->TAZ Phosphorylates (Inhibitory) Nucleus Nucleus TAZ->Nucleus Translocates to TEAD TEAD Gene_Expression Gene Expression (Proliferation, Survival) TAZ_n TAZ TEAD_n TEAD TAZ_n->TEAD_n Binds TEAD_n->Gene_Expression

Caption: PKN2's Role in the Hippo Signaling Pathway.

N-Pyridyl Benzamides as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression.[9] Their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy. N-pyridyl benzamides, such as Entinostat (MS-275), are a well-established class of HDAC inhibitors.[10]

Quantitative Structure-Activity Relationship Data

The following table summarizes the SAR for a series of N-(2-aminophenyl)benzamide derivatives as HDAC inhibitors.

Compound IDR1R2R3HDAC1 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Reference
MS-275 HHH0.321.7[10]
4a 5-FHH0.180.85[10]
4b 4-FHH0.251.2[10]
4c 4-ClHH0.211.1[10]
4d 4-CH₃HH0.452.3[10]
4e 4-OCH₃HH0.512.8[10]

Key SAR Observations:

  • Anilide Ring Substitution: The nature and position of substituents on the 2-aminophenyl (anilide) ring significantly influence HDAC inhibitory activity and antiproliferative effects.

  • Electron-Withdrawing Groups: Small electron-withdrawing groups, such as fluorine (4a, 4b) or chlorine (4c) at the 4- or 5-position of the anilide ring, generally enhance potency compared to the unsubstituted parent compound (MS-275).[10]

  • Electron-Donating Groups: Electron-donating groups like methyl (4d) or methoxy (B1213986) (4e) at the 4-position tend to decrease the inhibitory activity.[10]

Experimental Protocols

General Synthesis of N-(2-aminophenyl)benzamide HDAC Inhibitors:

The synthesis of compounds like MS-275 and its analogues often involves the condensation of a suitably functionalized benzoic acid with a substituted o-phenylenediamine or its nitro precursor.[11] For example, a 4-(aminomethyl)benzoic acid derivative can be coupled with a substituted 2-nitroaniline, followed by reduction of the nitro group to afford the final 2-aminobenzamide (B116534) product.[11]

HDAC Inhibition Assay:

The in vitro HDAC inhibitory activity is typically measured using a fluorometric assay. This assay utilizes a substrate, such as a fluorophore-conjugated acetylated peptide, which upon deacetylation by HDAC is cleaved by a developer, releasing the fluorophore. The fluorescence intensity is proportional to the HDAC activity, and the IC₅₀ is determined from the dose-response curve of the inhibitor.

Signaling Pathway Visualization

HDAC inhibitors modulate gene expression by altering the acetylation state of histones, leading to a more open chromatin structure and allowing for the transcription of genes, including those involved in cell cycle arrest and apoptosis.[9]

HDAC_Inhibition_Pathway HDACi N-Pyridyl Benzamide (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histone Histone Tails (Lysine residues) HDAC->Histone Deacetylates Acetylated_Histone Acetylated Histones (Ac) HDAC->Acetylated_Histone Deacetylates HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylates HAT->Histone Acetylates Chromatin Condensed Chromatin (Transcriptionally repressed) Histone->Chromatin Open_Chromatin Open Chromatin (Transcriptionally active) Acetylated_Histone->Open_Chromatin TF Transcription Factors Open_Chromatin->TF Allows binding of Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) TF->Gene_Expression Initiates Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of Gene Expression Regulation by HDAC Inhibitors.

N-Pyridyl Benzamides as Quorum Sensing Inhibitors in Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation.[12] Inhibiting QS is a promising anti-virulence strategy. N-pyridyl benzamides have been identified as inhibitors of the Pseudomonas aeruginosa QS system.

Quantitative Structure-Activity Relationship Data

The activity of N-(pyridin-2/3-yl)alkanamide derivatives as QS inhibitors is measured by the diameter of the pigment inhibition zone in a Chromobacterium violaceum bioassay.

Compound IDPyridine IsomerAlkanamide ChainInhibition Zone (mm)Reference
3k 2-pyridylC1011.66 ± 0.11[12]
4a 3-pyridylC214.66 ± 0.15[12]
4c 3-pyridylC410.66 ± 0.05[12]

Key SAR Observations:

  • Pyridine Isomer and Linker Length: The position of the nitrogen in the pyridine ring and the length of the alkanamide chain influence the QS inhibitory activity. A short acetyl chain on the 3-pyridyl isomer (4a) showed the highest activity. For the 2-pyridyl series, a longer C10 chain (3k) was optimal among the tested compounds.[12]

Experimental Protocols

General Synthesis of N-(Pyridin-2/3-yl)alkanamides:

These compounds are synthesized by the reaction of the corresponding aminopyridine (2-aminopyridine or 3-aminopyridine) with an appropriate acyl chloride in a suitable solvent.

Quorum Sensing Inhibition Assay (Agar Diffusion Assay):

A common method to screen for QS inhibitors is the agar (B569324) diffusion assay using a reporter strain like Chromobacterium violaceum or Pseudomonas aeruginosa biosensors.[13][14] For C. violaceum, which produces the purple pigment violacein (B1683560) in a QS-dependent manner, QS inhibition is observed as a zone of colorless bacterial growth around a disk impregnated with the test compound. The diameter of this zone is measured to quantify the inhibitory activity.

Signaling Pathway Visualization

In Pseudomonas aeruginosa, the Las and Rhl quorum-sensing systems form a hierarchical cascade that regulates the expression of numerous virulence factors.

Quorum_Sensing_Pathway cluster_Las Las System cluster_Rhl Rhl System LasI LasI AHL1 3-oxo-C12-HSL (Autoinducer) LasI->AHL1 Synthesizes LasR LasR AHL1->LasR Binds LasR_AHL1 LasR-AHL Complex RhlI RhlI LasR_AHL1->RhlI Activates RhlR RhlR LasR_AHL1->RhlR Activates Virulence_Genes Virulence Gene Expression (Biofilm, Toxins, Proteases) LasR_AHL1->Virulence_Genes Regulates AHL2 C4-HSL (Autoinducer) RhlI->AHL2 Synthesizes AHL2->RhlR Binds RhlR_AHL2 RhlR-AHL Complex RhlR_AHL2->Virulence_Genes Regulates QSI N-Pyridyl Benzamide (QS Inhibitor) QSI->LasR Inhibits Binding/ Activity QSI->RhlR Inhibits Binding/ Activity

Caption: The Las/Rhl Quorum Sensing Cascade in P. aeruginosa.

This guide highlights the significant potential of the N-pyridyl benzamide scaffold in medicinal chemistry. The presented data and methodologies offer a foundation for researchers and drug development professionals to design and synthesize novel and more effective therapeutic agents based on this versatile chemical framework. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

In-Depth Technical Guide: Potency and Selectivity of ICA 110381 on KCNQ Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacological effects of ICA 110381 on the KCNQ family of voltage-gated potassium channels. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the compound's activity.

Core Focus: EC50 and IC50 Values

This compound is a potent and selective modulator of KCNQ channels, demonstrating both activating (agonist) and inhibiting (antagonist) properties depending on the channel subtype. Its primary activity is as an activator of KCNQ2/Q3 channels, which are crucial for regulating neuronal excitability.

Quantitative Data Summary

The following table summarizes the key potency values (EC50 and IC50) of this compound on various KCNQ channel subtypes as determined by in vitro assays.

KCNQ Subtype Effect Potency Value Assay Type Cell Line
KCNQ2/Q3 Activator (Agonist)EC50 = 0.38 μM[1][2][3][4]Rubidium Efflux AssayCHO Cells[1]
KCNQ1 AntagonistIC50 = 15 μM[1][2][4]Rubidium Efflux AssayCHO Cells[1]
KCNQ2/Q3 (neuronal) Inhibitor of spontaneous activityIC50 = 2.0 μM[5][6]Multi-electrode Array (MEA)Human iPSC-derived sensory neurons[5][6]

Note: The IC50 value in neuronal cells reflects the compound's functional effect on reducing spontaneous firing, which is a consequence of its activation of KCNQ2/Q3 channels, leading to membrane hyperpolarization.

Experimental Protocols

The determination of the EC50 and IC50 values for this compound relies on established in vitro electrophysiological and ion flux assays.

Rubidium Efflux Assay for EC50/IC50 Determination

This assay is a common method for assessing the activity of ion channel modulators.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected to express the specific KCNQ channel subtype of interest (e.g., KCNQ2/Q3 or KCNQ1).[1]

  • Rubidium Loading: The cells are incubated in a medium containing non-radioactive rubidium chloride (RbCl), allowing the cells to accumulate Rb+ ions as a surrogate for K+ ions.

  • Compound Application: The cells are then exposed to various concentrations of this compound.

  • Efflux Stimulation: A depolarizing stimulus (e.g., elevated extracellular potassium) is applied to open the voltage-gated KCNQ channels.

  • Measurement: The amount of Rb+ released from the cells into the supernatant is quantified using atomic absorption spectroscopy or a similar detection method.

  • Data Analysis:

    • For activators (EC50) , the concentration of this compound that produces 50% of the maximal rubidium efflux is determined.[1]

    • For antagonists (IC50) , the concentration of this compound that inhibits 50% of the rubidium efflux induced by a known agonist is calculated.[1]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the compound's effect on channel gating and current.

  • Cell Preparation: CHO cells expressing the target KCNQ channel or primary neurons (e.g., CA1 pyramidal cells) are used.[7]

  • Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to allow electrical access to the entire cell (whole-cell configuration).

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit KCNQ channel currents.[7]

  • Compound Application: this compound is applied to the bath solution at various concentrations.

  • Current Measurement: The resulting changes in the amplitude and kinetics (activation, deactivation) of the KCNQ currents are recorded.[7]

  • Data Analysis: Dose-response curves are generated by plotting the change in current against the concentration of this compound to determine the EC50 or IC50 values.

Visualizations

Experimental Workflow for EC50/IC50 Determination

G cluster_prep Cell Preparation cluster_assay Rubidium Efflux Assay cluster_analysis Data Analysis cell_culture CHO Cell Culture transfection Transfection with KCNQ Subtype cell_culture->transfection rb_loading Rubidium Loading transfection->rb_loading compound_app Apply this compound (Dose-Response) rb_loading->compound_app efflux_stim Stimulate Efflux compound_app->efflux_stim measurement Measure Rb+ Release efflux_stim->measurement dose_response Generate Dose-Response Curve measurement->dose_response calc_ec50 Calculate EC50 (Activator) dose_response->calc_ec50 calc_ic50 Calculate IC50 (Antagonist) dose_response->calc_ic50 G cluster_targets KCNQ Channel Subtypes ICA_110381 This compound KCNQ2_Q3 KCNQ2/Q3 ICA_110381->KCNQ2_Q3 Activates (EC50 = 0.38 µM) KCNQ1 KCNQ1 ICA_110381->KCNQ1 Antagonizes (IC50 = 15 µM) KCNQ4 KCNQ4 ICA_110381->KCNQ4 Increases Current KCNQ3_Q5 KCNQ3/Q5 ICA_110381->KCNQ3_Q5 No Significant Effect

References

The Impact of ICA 110381 on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ICA 110381 is a potent and selective activator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, and their activation by this compound leads to a significant dampening of neuronal activity. This mechanism of action underlies its potential as an anticonvulsant therapeutic. This technical guide provides an in-depth analysis of the effects of this compound on neuronal excitability, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound exerts its primary effect by directly modulating the gating properties of KCNQ2/Q3 channels. By binding to these channels, it facilitates their opening at more hyperpolarized membrane potentials and slows their deactivation. This leads to an increased potassium (K+) efflux from the neuron, causing a hyperpolarization of the resting membrane potential. This hyperpolarized state moves the neuron further from the threshold required to fire an action potential, thereby reducing overall neuronal excitability. This targeted action on KCNQ2/Q3 channels makes this compound a subject of interest for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and in vivo studies.

Table 1: Potency of this compound on KCNQ Channels

ParameterChannel SubtypeValueAssay TypeCell Line
EC50 KCNQ2/Q30.38 µMAgonist-induced Rubidium EffluxCHO
IC50 KCNQ115 µMRubidium Efflux InhibitionCHO
IC50 Spontaneous Firing2.0 µMMulti-electrode Arrayhuman iPSC-derived sensory neurons

Table 2: Electrophysiological Effects of this compound on KCNQ2/Q3 Channels

ParameterConditionValueCell Line
V1/2 of Activation Shift 0.2 µM this compound-6.7 ± 0.2 mVCHO
Weighted Deactivation Time Constant 1 µM this compoundSignificantly IncreasedCHO
Current Augmentation at -40 mV 10 µM this compound20 ± 1% of ImaxCHO

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

ICA_110381_Signaling_Pathway ICA_110381 This compound KCNQ2_Q3 KCNQ2/Q3 Channel ICA_110381->KCNQ2_Q3 Activates K_efflux Increased K+ Efflux KCNQ2_Q3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

Caption: Signaling pathway of this compound in a neuron.

Experimental_Workflow cluster_0 Cell Line Preparation cluster_1 Electrophysiology cluster_2 Data Analysis CHO_HEK CHO or HEK293 Cells Transfection Transfect with KCNQ2/Q3 cDNA CHO_HEK->Transfection Stable_line Selection of Stable Cell Line Transfection->Stable_line Patch_clamp Whole-Cell Patch Clamp Stable_line->Patch_clamp Voltage_protocol Apply Voltage Protocols Patch_clamp->Voltage_protocol Record_currents Record K+ Currents Voltage_protocol->Record_currents Analyze_gating Analyze Gating Parameters (V1/2, Deactivation) Record_currents->Analyze_gating Dose_response Dose-Response Curves Analyze_gating->Dose_response

Caption: Workflow for electrophysiological characterization.

Experimental Protocols

Cell Culture and Transfection of CHO or HEK293 Cells

Objective: To generate a stable cell line expressing functional KCNQ2/Q3 channels for electrophysiological and functional assays.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for human KCNQ2 and KCNQ3 subunits using a lipid-based transfection reagent like Lipofectamine. For stable cell lines, a selection marker (e.g., neomycin resistance) is co-transfected.

  • Selection: For stable transfection, the culture medium is supplemented with the appropriate selection antibiotic (e.g., G418). Clones that survive are isolated and expanded.

  • Verification: Expression of functional KCNQ2/Q3 channels is confirmed by whole-cell patch-clamp electrophysiology or by assessing rubidium efflux.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on the biophysical properties of KCNQ2/Q3 channels.

Methodology:

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording: Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Voltage-Clamp Protocol for Activation:

    • Cells are held at a holding potential of -80 mV.

    • To elicit KCNQ2/Q3 currents, depolarizing voltage steps are applied in 10 mV increments from -90 mV to +30 mV for 1-2 seconds.

    • Tail currents are recorded upon repolarization to -60 mV to assess channel deactivation.

  • Drug Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final concentration in the extracellular solution. The solution is perfused over the cells during the recording.

  • Data Analysis: The current-voltage relationship and the voltage-dependence of activation (V1/2) are determined by fitting the tail current amplitudes to a Boltzmann function. Deactivation kinetics are analyzed by fitting the tail currents with exponential functions.

Agonist-Induced Rubidium Efflux Assay

Objective: To provide a higher-throughput method for assessing the activation of KCNQ2/Q3 channels by this compound.

Methodology:

  • Cell Plating: CHO cells stably expressing KCNQ2/Q3 are plated in 96-well plates.

  • Rubidium Loading: Cells are incubated in a loading buffer containing rubidium chloride (RbCl) for 2-4 hours to allow for Rb+ uptake.

  • Washing: The loading buffer is removed, and cells are washed with a Rb+-free buffer to remove extracellular rubidium.

  • Stimulation: Cells are incubated with a stimulation buffer containing a high concentration of KCl (to depolarize the membrane and open voltage-gated channels) and varying concentrations of this compound.

  • Sample Collection: After a defined incubation period, the supernatant containing the effluxed Rb+ is collected. The remaining intracellular Rb+ is extracted by lysing the cells.

  • Quantification: The amount of Rb+ in the supernatant and the cell lysate is quantified using atomic absorption spectroscopy.

  • Data Analysis: The percentage of Rb+ efflux is calculated for each condition. The EC50 value for this compound is determined by fitting the dose-response data to a sigmoidal curve.[6][7][8]

In Vivo Anticonvulsant Activity Assessment (Amygdala Kindling Model)

Objective: To evaluate the efficacy of this compound in a preclinical model of epilepsy.

Methodology:

  • Animal Model: The amygdala kindling model in rats is used, which mimics aspects of temporal lobe epilepsy. An electrode is surgically implanted into the amygdala of the rats.

  • Kindling Procedure: A low-intensity electrical stimulus is delivered to the amygdala daily. Over time, this repeated stimulation leads to the development of progressively more severe seizures in response to the same stimulus, a phenomenon known as kindling.

  • Drug Administration: Once the animals are fully kindled (consistently exhibiting generalized seizures), they are treated with this compound or a vehicle control, typically via oral administration.

  • Seizure Assessment: Following drug administration, the animals are stimulated, and the seizure severity is scored using a standardized scale (e.g., Racine scale). The duration of the afterdischarge (the electrographic seizure activity recorded from the brain) is also measured.

  • Data Analysis: The effect of this compound on seizure severity and afterdischarge duration is compared to the vehicle control to determine its anticonvulsant properties.[1]

References

Technical Whitepaper: Anticonvulsant Properties of 4-Chloro-N-(6-chloro-3-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Anticonvulsant Activity of 4-Chloro-N-(6-chloro-3-pyridinyl)benzamide

A thorough investigation of publicly available scientific literature and databases has been conducted to assemble a detailed technical guide on the anticonvulsant properties of the compound 4-Chloro-N-(6-chloro-3-pyridinyl)benzamide. This inquiry aimed to gather quantitative data on its efficacy, toxicity, and mechanism of action, as well as detailed experimental protocols from preclinical and clinical studies.

Following an exhaustive search, we have concluded that there is no publicly available scientific literature, experimental data, or clinical trial information detailing the anticonvulsive properties of the specific chemical entity, 4-Chloro-N-(6-chloro-3-pyridinyl)benzamide.

While the search did identify research on various other benzamide (B126) and sulfamide (B24259) derivatives with anticonvulsant activities, it would be scientifically inaccurate to extrapolate those findings to the subject compound. The structure-activity relationship in anticonvulsant drug design is highly specific, and minor chemical modifications can lead to significant changes in biological activity.

For informational purposes, our search did yield data on related classes of compounds, such as:

  • Sulfamide Derivatives: Compounds like JNJ-26489112 have demonstrated broad-spectrum anticonvulsant activity in preclinical models.[1][2]

  • Other Benzamide Analogues: Various N-substituted benzamides have been synthesized and evaluated for their anticonvulsant potential, with some showing activity in models like the maximal electroshock seizure (MES) test.[3][4]

It is crucial to reiterate that the properties of these related but distinct molecules cannot be attributed to 4-Chloro-N-(6-chloro-3-pyridinyl)benzamide. The absence of specific data prevents the creation of the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

We recommend that any party interested in the anticonvulsant potential of 4-Chloro-N-(6-chloro-3-pyridinyl)benzamide would need to initiate novel preclinical research to determine its pharmacological profile.

References

A Technical Guide to the Basic Research Applications of Kv7.2/7.3 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental research applications of activators targeting the Kv7.2 and Kv7.3 potassium channels. These channels, critical regulators of neuronal excitability, are the focus of intense investigation for their therapeutic potential in a range of neurological disorders. This document provides a comprehensive overview of their mechanism of action, key research applications, detailed experimental protocols, and quantitative data to support future research and development endeavors.

Introduction to Kv7.2/7.3 Channels

Voltage-gated potassium channels of the Kv7 family, particularly heteromers of Kv7.2 and Kv7.3 subunits, are the primary molecular components of the M-current. This slowly activating and non-inactivating potassium current plays a crucial role in stabilizing the neuronal membrane potential and controlling repetitive firing.[1][2][3] Loss-of-function mutations in the genes encoding these channels, KCNQ2 and KCNQ3, are linked to benign familial neonatal seizures, highlighting their importance in regulating neuronal excitability.[4] Consequently, activators of Kv7.2/7.3 channels are of significant interest for their potential to dampen neuronal hyperexcitability in various pathological conditions.

Mechanism of Action of Kv7.2/7.3 Activators

Kv7.2/7.3 activators enhance the M-current, leading to membrane hyperpolarization and a subsequent decrease in neuronal firing.[5] This is primarily achieved by causing a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials.[6] Many activators, including the prototypical compound retigabine, interact with a conserved tryptophan residue (W236 in Kv7.2) located in the channel pore's S5 segment.[7][8]

The activity of Kv7.2/7.3 channels is also intrinsically regulated by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[9][10][11] PIP2 is essential for channel gating, and its depletion, often triggered by the activation of Gq/11-coupled receptors like the M1 muscarinic acetylcholine (B1216132) receptor, leads to channel inhibition and increased neuronal excitability.[7][9] Understanding this signaling pathway is crucial for interpreting the effects of Kv7.2/7.3 activators in different cellular contexts.

Key Research Applications

The ability of Kv7.2/7.3 activators to reduce neuronal hyperexcitability has led to their investigation in a variety of basic research models for neurological disorders.

Epilepsy

The most established application of Kv7.2/7.3 activators is in the field of epilepsy research. Given that loss-of-function mutations in Kv7.2/7.3 channels cause seizures, activators are a logical therapeutic strategy.[4] Preclinical studies have consistently demonstrated the anticonvulsant effects of these compounds in various animal models. The Maximal Electroshock (MES) test, a widely used model for generalized tonic-clonic seizures, is a primary screening tool for evaluating the efficacy of Kv7.2/7.3 activators.[12][13][14]

Neuropathic Pain

Growing evidence suggests that a reduction in Kv7.2/7.3 channel function contributes to the hyperexcitability of sensory neurons in neuropathic pain states.[15] Therefore, activators of these channels are being investigated as potential analgesics.[16] Preclinical models of neuropathic pain, such as those induced by chemotherapy agents (e.g., cisplatin, paclitaxel) or surgical nerve injury, are employed to assess the efficacy of these compounds in alleviating pain-related behaviors like mechanical allodynia and thermal hyperalgesia.[17][18]

Tinnitus

Recent research has implicated the downregulation of Kv7.2/7.3 channels in the dorsal cochlear nucleus as a potential mechanism underlying tinnitus, the perception of phantom sound.[19] Studies in animal models, where tinnitus is induced by salicylate (B1505791) administration or noise exposure, have shown that Kv7.2/7.3 activators can prevent or reduce tinnitus-like behaviors.[20]

Quantitative Data on Kv7.2/7.3 Activators

The following tables summarize the in vitro potency and in vivo efficacy of several key Kv7.2/7.3 activators.

Table 1: In Vitro Potency of Kv7.2/7.3 Activators

CompoundTargetEC50Assay SystemReference
Retigabine (Ezogabine)Human Kv7.2/7.3~2.4 µMCHO Cells[21]
FlupirtineKv7.2/7.3--[5]
BHV-7000Human Kv7.2/7.30.6 µMHEK Cells[8]
Azetukalner (XEN1101)Human Kv7.2/7.3~190 nMCHO Cells[21]
ICA-105665Human Kv7.2/7.30.3 µMCloned Channels[22]
RL-56Kv7.2/7.3~20 nMCHO Cells[23]
Compound 60Kv7.2/7.3-CHO Cells[24][25]

Table 2: In Vivo Efficacy of Kv7.2/7.3 Activators in the Maximal Electroshock (MES) Seizure Model

CompoundAnimal ModelRoute of AdministrationEffective Dose (ED50) / ProtectionReference
BHV-7000Rat-Brain EC50 of 0.12 µM[8]
Compound 60Mouse-More potent than retigabine[24][25]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Kv7.2/7.3 activators.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of Kv7.2/7.3 activators on the M-current in a controlled in vitro system.

Materials:

  • HEK293 or CHO cells stably or transiently expressing Kv7.2 and Kv7.3 subunits.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 5 ATP-Mg, 0.5 GTP-Na (pH 7.2 with KOH).

  • Test compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate cells expressing Kv7.2/7.3 onto glass coverslips 24-48 hours before recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a potential of -80 mV.

    • Apply a voltage protocol to elicit M-currents. A typical protocol involves a step to a holding potential of -20 mV to activate the channels, followed by a step to -50 mV to measure the deactivating tail current.

  • Drug Application:

    • Establish a stable baseline recording of the M-current.

    • Perfuse the recording chamber with the external solution containing the desired concentration of the test compound.

    • Record the current in the presence of the compound until a steady-state effect is observed.

    • Wash out the compound with the external solution to assess reversibility.

  • Data Analysis:

    • Measure the amplitude of the tail current before, during, and after drug application.

    • Calculate the percentage increase in current amplitude to determine the compound's efficacy.

    • To determine the EC50, apply a range of compound concentrations and plot the concentration-response curve. Fit the data with a Hill equation.

    • To assess the shift in the voltage-dependence of activation, apply a series of voltage steps before and during drug application, measure the corresponding tail currents, normalize them, and fit the data with a Boltzmann function.

Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the in vivo anticonvulsant efficacy of a test compound.[12][13][14]

Materials:

  • Male mice (e.g., C57BL/6, 20-25 g) or rats (e.g., Sprague-Dawley, 150-200 g).

  • Electroconvulsive shock apparatus with corneal electrodes.

  • Saline solution (0.9% NaCl).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Positive control (e.g., phenytoin).

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Drug Administration:

    • Randomly assign animals to treatment groups (vehicle, positive control, test compound at various doses).

    • Administer the treatments via the desired route (e.g., intraperitoneal or oral).

  • Seizure Induction:

    • At the time of peak drug effect (predetermined in pharmacokinetic studies), apply a drop of saline to the animal's eyes.

    • Place the corneal electrodes on the corneas.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds for mice).

  • Observation:

    • Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of tonic hindlimb extension is considered protection.

  • Data Analysis:

    • Record the number of animals protected in each group.

    • Calculate the percentage of protection for each dose of the test compound.

    • Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to Kv7.2/7.3 activators.

Signaling_Pathway cluster_membrane Cell Membrane Kv7 Kv7.2/7.3 Channel Hyperpolarization Hyperpolarization (Decreased Excitability) Kv7->Hyperpolarization K+ Efflux PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes M1R M1 Receptor M1R->PLC Activates PIP2->Kv7 Required for Gating Activator Kv7.2/7.3 Activator Activator->Kv7 Activation ACh Acetylcholine ACh->M1R Binds

Caption: Signaling pathway of Kv7.2/7.3 channel modulation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Compound Synthesis / Acquisition B Primary Screen (e.g., Thallium Flux Assay) A->B C Electrophysiology (Whole-Cell Patch-Clamp) B->C D Determine EC50, Efficacy, and Mechanism of Action C->D E Pharmacokinetic Studies (ADME) D->E F Efficacy Models (e.g., MES, Neuropathic Pain) E->F G Toxicity and Safety Assessment F->G Lead_Opt Lead Optimization G->Lead_Opt Lead_Opt->A

Caption: Experimental workflow for Kv7.2/7.3 activator discovery.

Conclusion

Kv7.2/7.3 activators represent a promising class of compounds for basic research into the mechanisms of neuronal hyperexcitability and for the development of novel therapeutics for a range of neurological disorders. This guide provides a foundational resource for researchers in this exciting field, offering key data, detailed protocols, and conceptual frameworks to guide future investigations. The continued exploration of the structure-activity relationships, selectivity profiles, and in vivo efficacy of these activators will be critical for translating their therapeutic potential into clinical applications.

References

Methodological & Application

Dissolving ICA 110381 for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of ICA 110381, a selective activator of the KCNQ2/Kv7.2 and KCNQ3/Kv7.3 potassium channels, for use in a variety of in vitro experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in cell-based assays and other research applications.

Introduction to this compound

This compound is a potent and selective activator of the heteromeric KCNQ2/Q3 potassium channels, which are critical regulators of neuronal excitability.[1] With an EC50 value of 0.38 µM, it serves as a valuable pharmacological tool for studying the physiological roles of these channels and for investigating potential therapeutic strategies for conditions such as epilepsy.[1][2] Proper preparation of this compound solutions is the first and a critical step for obtaining reliable and reproducible experimental results.

Solubility and Stock Solution Preparation

This compound exhibits good solubility in common organic solvents but is poorly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3][4][5][6]

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Source(s)
DMSO100 mM26.71 mg/mL[1]
DMSO-125 mg/mL[2]
DMSO-10 mg/mL[3]
DMSO-26 mg/mL[6]
Ethanol20 mM5.34 mg/mL[1]
Ethanol-1 mg/mL[3]
Ethanol-5 mg/mL[6]
DMF-25 mg/mL[3]

Note: Solubility can be affected by factors such as temperature and the purity of the solvent. It is recommended to use freshly opened, anhydrous grade DMSO for the best results.[2]

Protocol for Preparing a 100 mM DMSO Stock Solution:
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 267.11 g/mol ) in a sterile microcentrifuge tube.[1]

  • Adding Solvent: Add the calculated volume of high-purity DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 26.71 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[2] For short-term storage (1 month), -20°C is suitable.[2]

Working Solution Preparation for In Vitro Assays

For most in vitro experiments, the high-concentration DMSO stock solution needs to be diluted to the final desired concentration in the appropriate aqueous-based culture medium or buffer (e.g., Artificial Cerebrospinal Fluid - ACSF). It is critical to ensure that the final concentration of DMSO in the assay is kept to a minimum (typically ≤0.1%) to avoid solvent-induced cellular toxicity or off-target effects.[4]

Protocol for Preparing Working Solutions:
  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your experimental buffer or medium. This helps to prevent precipitation of the compound when diluting into the final aqueous solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of the experimental medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Mixing: Mix the working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which can cause protein denaturation in media containing serum.

  • Fresh Preparation: It is best practice to prepare fresh working solutions for each experiment from the frozen stock solution.[4]

Experimental Workflow and Signaling Pathway

The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Assay Medium (e.g., ACSF) [Final DMSO ≤0.1%] thaw->dilute mix Mix Gently dilute->mix apply Apply to In Vitro System mix->apply

Caption: Workflow for this compound solution preparation.

This compound activates KCNQ2/Q3 channels, leading to an increase in potassium efflux and hyperpolarization of the cell membrane. This, in turn, dampens neuronal excitability.

signaling_pathway ICA110381 This compound KCNQ2_3 KCNQ2/Q3 Channel ICA110381->KCNQ2_3 Activates K_efflux ↑ K+ Efflux KCNQ2_3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuronal_Excitability ↓ Neuronal Excitability Hyperpolarization->Neuronal_Excitability

Caption: this compound signaling pathway.

Summary of In Vitro Applications and Concentrations

The following table summarizes key quantitative data from studies utilizing this compound in vitro.

Table 2: In Vitro Applications of this compound

ApplicationCell Type/SystemConcentration(s) UsedObserved EffectSource(s)
KCNQ2/Q3 Channel ActivationCHO cells expressing human KCNQ2/Q3EC50 = 0.38 µMRubidium efflux[2][3]
KCNQ1 Channel InhibitionCHO cells expressing human KCNQ1IC50 = 15 µMInhibition of rubidium efflux[2]
Neuronal ExcitabilityCA1 hippocampal neuronsNot specifiedDecreased neuronal excitability[1]
Whole-cell Patch ClampCHO cells expressing KCNQ2 or KCNQ2/31 µMSlowed deactivation and shifted activation curve[4]
Whole-cell Patch ClampCHO cells expressing KCNQ3/5 or KCNQ410 µMSlowed deactivation and shifted activation curve[4]
Sensory Neuron FiringHuman iPSC-derived sensory neuronsIC50 = 2.0 µMInhibition of spontaneous spiking activity[7]

Conclusion

The proper dissolution and preparation of this compound are fundamental for its effective use in in vitro research. By following these guidelines, researchers can ensure the integrity of the compound and obtain reliable data to further elucidate the roles of KCNQ2/Q3 channels in health and disease. Always refer to the manufacturer's specific instructions for the lot of this compound being used.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of ICA 110381, a potent and selective activator of KCNQ2/Q3 (Kv7.2/7.3) potassium channels, in various cell culture applications.

Introduction

This compound is a valuable pharmacological tool for studying the physiological roles of KCNQ2/Q3 channels and for the development of novel therapeutics targeting these channels, which are implicated in neuronal excitability and disorders such as epilepsy. Proper application and understanding of its effects in vitro are crucial for obtaining reliable and reproducible results.

Mechanism of Action

This compound positively modulates the function of KCNQ2/Q3 channels. By binding to the channel protein, it facilitates its opening, leading to an increased potassium efflux. This hyperpolarizes the cell membrane, making neurons less excitable and reducing the likelihood of action potential firing.

ICA_110381 This compound KCNQ2_3 KCNQ2/Q3 Channel ICA_110381->KCNQ2_3 Activates K_efflux K+ Efflux ↑ KCNQ2_3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuronal_Excitability Neuronal Excitability ↓ Hyperpolarization->Neuronal_Excitability

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in various cell-based assays.

ParameterCell LineValueAssay Type
EC50 CHO cells expressing KCNQ2/Q30.38 µMRubidium Efflux Assay[1]
IC50 iPSC-derived Sensory Neurons2.0 µMInhibition of Spontaneous Firing (MEA)[2]
Effective Concentration iPSC-derived Sensory Neurons3 µMSignificant reduction in spontaneous spiking (MEA)
Effective Concentration Hippocampal CA1 Pyramidal NeuronsUp to 10 µMDamping of neuronal excitability

Experimental Protocols

Multi-electrode Array (MEA) Recording with iPSC-derived Sensory Neurons

This protocol outlines the use of this compound to modulate the spontaneous electrical activity of human iPSC-derived sensory neurons.

cluster_0 Cell Culture cluster_1 Experiment cluster_2 Analysis Seed_Cells Seed iPSC-derived sensory neurons on MEA plate Culture Culture for 2-4 weeks for maturation Seed_Cells->Culture Baseline Record baseline spontaneous activity Culture->Baseline Add_ICA Add this compound (e.g., 3 µM final concentration) Baseline->Add_ICA Incubate Incubate (e.g., 30 min) Add_ICA->Incubate Record_Post Record post-treatment activity Incubate->Record_Post Analyze Analyze firing rate, bursting, and synchrony Record_Post->Analyze

Figure 2: Experimental workflow for MEA analysis.

Materials:

  • Human iPSC-derived sensory neurons

  • MEA plates (e.g., Axion BioSystems CytoView MEA 48-well)

  • Appropriate neuronal culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Multi-electrode array system

Procedure:

  • Cell Seeding:

    • Coat MEA plates with an appropriate substrate (e.g., Poly-L-ornithine and laminin).

    • Seed iPSC-derived sensory neurons at a density of 20,000 - 40,000 cells per well. Optimization of seeding density may be required depending on the specific cell line and differentiation protocol.

  • Cell Culture and Maturation:

    • Culture the neurons for at least 2-4 weeks to allow for the formation of a mature, spontaneously active neuronal network.

    • Perform regular media changes as required by the specific cell culture protocol.

  • Baseline Recording:

    • Place the MEA plate in the recording system and allow it to equilibrate for at least 10-15 minutes.

    • Record baseline spontaneous activity for a minimum of 10-20 minutes.

  • Compound Application:

    • Prepare working solutions of this compound by diluting the stock solution in culture medium. A final DMSO concentration of ≤ 0.1% is recommended.

    • Carefully remove a portion of the medium from each well and replace it with the medium containing this compound to achieve the desired final concentration (e.g., a starting concentration of 3 µM).

  • Post-Treatment Recording:

    • Incubate the plate with the compound for a desired period (e.g., 30 minutes).

    • Record the neuronal activity for the same duration as the baseline recording.

  • Data Analysis:

    • Analyze the recorded data for changes in mean firing rate, burst frequency, burst duration, and network synchrony.

Whole-Cell Patch-Clamp Electrophysiology in CHO Cells Expressing KCNQ2/Q3

This protocol describes the methodology to measure the effect of this compound on KCNQ2/Q3 channel currents.

cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Prepare_Cells Culture CHO cells expressing KCNQ2/Q3 Obtain_Seal Obtain whole-cell configuration Prepare_Cells->Obtain_Seal Prepare_Solutions Prepare intracellular and extracellular solutions Prepare_Solutions->Obtain_Seal Record_Baseline Record baseline KCNQ2/3 currents Obtain_Seal->Record_Baseline Apply_ICA Perfuse with This compound Record_Baseline->Apply_ICA Record_Effect Record currents in the presence of this compound Apply_ICA->Record_Effect Analyze_Currents Analyze current amplitude, activation kinetics, and voltage-dependence Record_Effect->Analyze_Currents

Figure 3: Workflow for patch-clamp electrophysiology.

Materials:

  • CHO cells stably or transiently expressing KCNQ2 and KCNQ3 subunits

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • This compound stock solution (10 mM in DMSO)

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP (pH 7.2 with KOH).

Procedure:

  • Cell Preparation:

    • Plate the KCNQ2/Q3-expressing CHO cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation:

    • Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage step protocol to elicit KCNQ2/Q3 currents (e.g., depolarizing steps from -80 mV to +40 mV in 10 mV increments for 500 ms).

    • Record baseline currents.

    • Perfuse the chamber with the extracellular solution containing the desired concentration of this compound (e.g., starting with the EC50 of 0.38 µM).

    • Record currents in the presence of the compound using the same voltage protocol.

  • Data Analysis:

    • Measure the change in current amplitude at each voltage step.

    • Analyze the voltage-dependence of channel activation and deactivation kinetics.

Cell Viability Assay

It is essential to determine the cytotoxic concentration of this compound in the cell line of interest to ensure that the observed effects are due to the specific activation of KCNQ2/Q3 channels and not a result of general toxicity. A standard MTT or resazurin-based assay can be used.

Materials:

  • Cell line of interest (e.g., CHO, iPSC-derived neurons)

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • This compound stock solution

  • MTT or Resazurin reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM).

    • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for a period relevant to the planned experiments (e.g., 24, 48, or 72 hours).

  • Assay:

    • Follow the manufacturer's protocol for the chosen viability assay (MTT or Resazurin). This typically involves adding the reagent to the wells and incubating for a few hours.

  • Measurement:

    • Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 for cytotoxicity if a significant decrease in viability is observed.

Disclaimer

These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines and experimental setup. It is also recommended to consult the original research publications for more detailed methodologies.

References

Application Notes and Protocols for Multi-Electrode Array (MEA) Recordings with Independent Component Analysis (ICA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing multi-electrode array (MEA) technology in conjunction with Independent Component Analysis (ICA) for robust analysis of neuronal network activity. This powerful combination is particularly valuable for disease modeling, neurotoxicity screening, and efficacy testing of novel therapeutics.

Introduction

Multi-electrode arrays (MEAs) are advanced in-vitro platforms that enable non-invasive, long-term monitoring of the electrical activity of neuronal networks.[1][2] MEAs consist of a grid of microelectrodes embedded in a culture surface, which detect extracellular field potentials generated by neuronal action potentials, or "spikes".[2][3] This technology allows for the simultaneous recording of hundreds of neurons, providing insights into network-level phenomena such as synchronized bursting and functional connectivity.[4][5]

A significant challenge in MEA data analysis is the "spike sorting" problem, which involves assigning each recorded spike to its originating neuron.[6] This is crucial for accurately assessing the activity of individual neurons within a network. Independent Component Analysis (ICA) is a powerful blind source separation technique that can effectively address this challenge.[6][7][8] By assuming that the underlying neuronal signals are statistically independent, ICA can demix the recorded signals from multiple electrodes to isolate the activity of individual neurons.[6][7] This approach can also be instrumental in removing complex artifacts from the recordings, thereby improving the signal-to-noise ratio.

Experimental Protocols

MEA Plate Preparation and Cell Culture

This protocol outlines the general steps for preparing MEA plates and culturing neurons for electrophysiological recordings.

  • MEA Plate Coating: To promote optimal cell adhesion, coat the MEA plates with an appropriate substrate.[1] A common choice is Poly-L-lysine (PLL) or Polyethyleneimine (PEI).

    • Prepare a 0.1% PEI solution in borate (B1201080) buffer and filter-sterilize it.[1]

    • Add 200 µl of the 0.1% PEI solution to each well of the MEA plate and incubate for 1 hour at room temperature.[1]

    • Aspirate the PEI solution and rinse each well four times with sterile water.[1]

    • Allow the MEA plate to air-dry overnight in a sterile tissue culture hood.[1]

  • Cell Seeding:

    • Obtain and prepare your neuronal cell suspension (e.g., primary neurons or iPSC-derived neurons).

    • Centrifuge the cell suspension and resuspend the pellet in the appropriate plating medium.[9]

    • For a 48-well MEA plate, a seeding density of approximately 4,000 cells per well is often used to achieve a confluent monolayer over the electrodes.[9]

    • Carefully add the cell suspension as a small droplet over the electrode area in each well.

    • Incubate the plate for at least 2 hours to allow the cells to attach.[9]

    • Gently add pre-warmed culture medium to each well.[1]

  • Cell Maintenance:

    • Maintain the neuronal cultures in a humidified incubator at 37°C with 5% CO2.

    • Perform partial media changes every 2-3 days to ensure a healthy culture environment.

MEA Data Acquisition

This protocol describes the steps for recording spontaneous and evoked neuronal activity.

  • System Setup:

    • Turn on the MEA system and allow it to warm up to 37°C and 5% CO2 for at least 20 minutes before recording.[9]

    • Launch the data acquisition software.

  • Plate Acclimatization:

    • Place the MEA plate on the recording platform and allow it to equilibrate for 5-10 minutes.[1]

  • Recording Spontaneous Activity:

    • Set the recording parameters in the software, including the duration of the recording (typically 5-10 minutes for baseline activity).

    • Initiate the recording. The software will detect and timestamp action potentials from each active electrode.[1]

  • Pharmacological/Toxicological Screening:

    • After establishing a stable baseline recording, introduce the test compound at the desired concentration.

    • Allow for an appropriate incubation period.

    • Record the post-treatment activity for the same duration as the baseline. Data analysis will focus on changes in firing rate, burst patterns, and network synchrony.[10]

  • Data Storage:

    • The raw data is typically saved in a proprietary format and may need to be converted to a more accessible format like HDF5 for further analysis.[11][12]

Data Analysis Protocol using ICA

This protocol outlines the computational workflow for spike sorting MEA data using ICA.

  • Data Pre-processing:

    • Filtering: Apply a band-pass filter (e.g., 300-3000 Hz) to the raw data to remove low-frequency noise and enhance the spike signals.

    • Spike Detection: Use a threshold-based method to detect potential spikes. A common threshold is 5-6 times the standard deviation of the baseline noise.

  • Independent Component Analysis (ICA):

    • Whitening: Whiten the data to remove correlations between channels. This is a standard pre-processing step for many ICA algorithms.[7]

    • ICA Algorithm: Apply an ICA algorithm (e.g., FastICA) to the whitened data. The algorithm iteratively adjusts a "demixing" matrix to maximize the statistical independence of the output signals, which represent the isolated neuronal sources.[7][8]

  • Spike Sorting and Validation:

    • Component-wise Spike Detection: Apply a threshold to each independent component to detect the spikes of individual neurons.

    • Waveform Clustering: Group the detected spike waveforms from each component to validate the separation of individual neuronal units.

    • Refractory Period Analysis: Check for violations of the refractory period (i.e., spikes occurring too close together in time) within each sorted unit to ensure they originate from a single neuron.

  • Post-Analysis and Visualization:

    • Generate raster plots to visualize the spike trains of individual neurons.

    • Calculate various neuronal activity metrics, such as mean firing rate, burst frequency, and synchrony indices.

Quantitative Data

The following tables summarize typical quantitative data obtained from MEA experiments and analysis.

Table 1: Typical MEA Recording Parameters

ParameterTypical Value
Sampling Rate10 - 25 kHz
Band-pass Filter300 - 3000 Hz
Spike Detection Threshold5-6 x Standard Deviation of Noise
Recording Duration5 - 10 minutes

Table 2: Key Neuronal Network Activity Metrics

MetricDescription
Mean Firing Rate (spikes/sec)Average number of action potentials per second from an electrode or a sorted neuronal unit.
Burst Frequency (bursts/min)The number of high-frequency firing events per minute.
Spikes per BurstThe average number of spikes within a single burst.
Network Synchrony IndexA measure of the degree of correlated firing across the neuronal network.

Visualizations

Experimental Workflow

MEA_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis mea_prep MEA Plate Coating cell_culture Neuronal Cell Seeding & Culture mea_prep->cell_culture data_acq Data Acquisition cell_culture->data_acq drug_app Compound Application data_acq->drug_app Optional preprocess Pre-processing (Filtering) data_acq->preprocess drug_app->data_acq Post-treatment recording ica ICA Spike Sorting preprocess->ica post_analysis Post-Analysis & Visualization ica->post_analysis

Caption: A generalized workflow for MEA experiments.

Glutamatergic Synaptic Transmission Pathway

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ap Action Potential Arrives ca_influx Voltage-gated Ca2+ channels open Ca2+ influx ap->ca_influx vesicle_fusion Vesicle fusion and Glutamate release ca_influx->vesicle_fusion glutamate Glutamate vesicle_fusion->glutamate ampa AMPA Receptor Binding glutamate->ampa nmda NMDA Receptor Binding glutamate->nmda depolarization Na+ influx Depolarization (EPSP) ampa->depolarization ca_signal Ca2+ influx Second Messenger Signaling nmda->ca_signal

Caption: A simplified diagram of a glutamatergic synapse.

References

Application Notes and Protocols: Amygdala-Kindled Rat Model and ICA-110381 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the novel KCNQ2/Kv7.2 potassium channel activator, ICA-110381, in the amygdala-kindled rat model of temporal lobe epilepsy. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying mechanisms and workflows.

Introduction

The amygdala kindling model in rats is a widely accepted preclinical model for studying temporal lobe epilepsy, the most common form of focal epilepsy in adults.[1] This model mimics the progressive development of seizures (epileptogenesis) and is valuable for the discovery and characterization of novel anti-seizure drugs (ASDs).[1][2] ICA-110381 is an orally active activator of the KCNQ2/Kv7.2 and KCNQ3/Kv7.3 potassium channels, which are crucial for regulating neuronal excitability.[3][4][5] By activating these channels, ICA-110381 enhances the M-current, leading to hyperpolarization of the neuronal membrane and a reduction in firing rate, which underlies its anticonvulsant properties.[3]

Mechanism of Action of ICA-110381

ICA-110381 primarily targets KCNQ2/3 potassium channels. Its activation of these channels leads to a stabilization of the resting membrane potential and a decrease in neuronal hyperexcitability, which is a hallmark of epileptic seizures.

cluster_Neuron Neuron cluster_Drug Drug Action KCNQ KCNQ2/3 Channel M_Current ↑ M-Current KCNQ->M_Current enhances Hyperpolarization Hyperpolarization M_Current->Hyperpolarization Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability Seizure ↓ Seizure Activity Excitability->Seizure ICA110381 ICA-110381 ICA110381->KCNQ activates cluster_Surgery Surgical Implantation cluster_Kindling Kindling Procedure A1 Anesthetize Rat A2 Stereotaxic Implantation of Bipolar Electrode in Amygdala A1->A2 A3 Implant Cortical Surface Electrodes A2->A3 A4 Secure with Dental Cement A3->A4 A5 Post-operative Recovery (1-2 weeks) A4->A5 B1 Determine Afterdischarge Threshold (ADT) A5->B1 B2 Daily Electrical Stimulation (twice daily) at ADT B1->B2 B3 Record EEG and Score Seizures (Racine Scale) B2->B3 B4 Continue until Fully Kindled State is Reached (e.g., 5 consecutive Stage 5 seizures) B3->B4 cluster_Dosing Drug Administration cluster_Testing Efficacy Testing C1 Use Fully Kindled Rats C2 Administer Vehicle or ICA-110381 (p.o.) C1->C2 C3 Wait for Drug Absorption (e.g., 60 min) C2->C3 D1 Apply Electrical Stimulation at ADT C3->D1 D2 Record EEG (ADD) and Behavior (Racine Score) D1->D2 D3 Analyze Data: Compare Seizure Parameters (Severity, Duration, ADD) between Vehicle and ICA-110381 groups D2->D3

References

Application Note and Protocol: Preparing Stock Solutions of ICA 110381 in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ICA 110381 is a potent and specific activator of the KCNQ2/Q3 (Kv7.2/7.3) voltage-gated potassium channels, which play a crucial role in regulating neuronal excitability.[1] It serves as a valuable tool in neuroscience research, particularly in studies related to epilepsy and other neurological disorders characterized by neuronal hyperexcitability. Accurate and consistent experimental results depend on the proper preparation and storage of this compound stock solutions. This document provides a detailed protocol for the preparation of stock solutions in Dimethyl Sulfoxide (DMSO), ensuring solution integrity and optimal performance in downstream applications.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReferences
Molecular Formula C₁₂H₈Cl₂N₂O[]
Molecular Weight 267.11 g/mol [][3]
CAS Number 325457-99-6[][4]
Purity ≥98% (via HPLC)
Max Solubility in DMSO ~100 mM (26.71 mg/mL)
Storage (Solid Form) Store at +4°C or -20°C[3]
Storage (DMSO Solution) 1-3 months at -20°C; up to 1 year at -80°C[1][3][4]

Experimental Protocol

1. Materials and Equipment

  • This compound powder (ensure batch-specific molecular weight is noted from the certificate of analysis)

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryogenic vials (polypropylene is suitable)[5]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended for higher concentrations)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

2. Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

3. Step-by-Step Procedure for Preparing a 10 mM Stock Solution

3.1. Calculations

To prepare a stock solution of a desired concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Note: For the most accurate preparation, always use the batch-specific molecular weight provided on the product vial or its Certificate of Analysis. For this example, we will use the standard molecular weight of 267.11 g/mol .

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Mass (mg) = 10 mM x 1 mL x 267.11 / 1000

  • Mass (mg) = 2.671 mg

3.2. Preparation Steps

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out the calculated mass (e.g., 2.671 mg) of this compound powder and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the vial containing the powder. It is critical to use fresh, high-purity DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[3]

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, place the vial in a bath sonicator for 5-10 minutes. For higher concentrations, gentle warming (up to 37°C) and ultrasonic assistance may be necessary.[1]

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has completely dissolved and the solution is clear.

4. Storage and Handling

  • Aliquoting: To preserve the stability of the stock solution, it is highly recommended to divide the solution into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[3][5]

  • Storage Temperature:

    • For short-term storage (up to 1 month), aliquots can be stored at -20°C.[1][3]

    • For long-term storage (up to 1 year), store aliquots at -80°C.[3]

  • Light Protection: Protect the stock solution from light.[1]

  • Thawing: When ready to use, remove an aliquot from the freezer and allow it to thaw completely at room temperature. Briefly vortex the vial to ensure the solution is homogeneous before making further dilutions in your aqueous experimental buffer.

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway where this compound is active.

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation start Start: Gather Materials (this compound, DMSO, Vials) equilibrate Equilibrate Powder to Room Temperature start->equilibrate weigh Weigh Required Mass of this compound equilibrate->weigh add_dmso Add Anhydrous DMSO to Powder weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve check Visually Confirm Complete Dissolution dissolve->check check->dissolve No aliquot Aliquot into Single-Use Vials check->aliquot Yes store Store Aliquots at -20°C or -80°C aliquot->store end_node End: Ready for Use store->end_node

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway Simplified Signaling Pathway of this compound ica This compound kcnq KCNQ2/Q3 (Kv7.2/7.3) Potassium Channel ica->kcnq Activates k_efflux ↑ K+ Efflux (M-current) kcnq->k_efflux hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization excitability ↓ Neuronal Excitability hyperpolarization->excitability

Caption: Action of this compound on KCNQ2/Q3 channels.

References

Application Notes and Protocols for Studying the Anticonvulsant Effects of ICA-110381

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ICA-110381 is a potent and selective activator of the Kv7.2/Kv7.3 (KCNQ2/3) voltage-gated potassium channels, with an EC50 of 0.38 μM.[1][2][3][4][5][6] These channels are critical in regulating neuronal excitability by generating the M-current, a subthreshold potassium current that helps to stabilize the membrane potential and prevent repetitive firing of action potentials.[7][8][9][10][11] By activating these channels, ICA-110381 enhances the M-current, thereby dampening neuronal excitability, which is a key mechanism for its anticonvulsant effects.[2][3][4][12] These application notes provide detailed experimental protocols to investigate the anticonvulsant properties of ICA-110381 in both in vitro and in vivo models.

Signaling Pathway of ICA-110381

The primary mechanism of action of ICA-110381 is the positive modulation of Kv7.2/Kv7.3 channels. This leads to an increased potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. This targeted action makes ICA-110381 a promising candidate for the treatment of seizures.

ICA_110381_Pathway ICA_110381 ICA-110381 Kv7_2_3 Kv7.2/Kv7.3 Channels ICA_110381->Kv7_2_3 Activates K_efflux ↑ K+ Efflux Kv7_2_3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability Anticonvulsant Anticonvulsant Effect Excitability->Anticonvulsant

Mechanism of action of ICA-110381.

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp on Cultured Neurons

This protocol is designed to measure the direct effect of ICA-110381 on Kv7.2/Kv7.3 channel activity in cultured neurons.

1. Cell Culture:

  • Culture primary hippocampal or cortical neurons from embryonic rodents or use human iPSC-derived neurons.[13][14]

  • Plate cells on poly-D-lysine coated coverslips and maintain in appropriate culture medium for 7-14 days to allow for maturation and expression of ion channels.

2. Electrophysiological Recording:

  • Use whole-cell patch-clamp configuration to record potassium currents.

  • The external solution should contain (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • The internal pipette solution should contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.3.

  • Hold the cell at a membrane potential of -70 mV.

  • Apply depolarizing voltage steps to activate Kv7 channels (e.g., from -90 mV to +30 mV).[12]

3. Application of ICA-110381:

  • Prepare stock solutions of ICA-110381 in DMSO.[3][4][6]

  • Dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).

  • Perfuse the cells with the ICA-110381 containing solution and record the changes in potassium currents.

4. Data Analysis:

  • Measure the amplitude of the outward potassium current before and after drug application.

  • Construct a dose-response curve to determine the EC50 of ICA-110381.

Patch_Clamp_Workflow Start Start Cell_Culture Culture Neurons (7-14 days) Start->Cell_Culture Patch_Clamp Establish Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Baseline Record Baseline K+ Currents Patch_Clamp->Baseline Apply_Drug Apply ICA-110381 Baseline->Apply_Drug Record_Effect Record K+ Currents with Drug Apply_Drug->Record_Effect Data_Analysis Analyze Data (Dose-Response) Record_Effect->Data_Analysis End End Data_Analysis->End

Workflow for in vitro patch-clamp experiments.
In Vivo Anticonvulsant Screening

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[15][16][17][18]

1. Animals:

  • Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[17]

  • Acclimatize animals for at least one week before the experiment.

2. Drug Administration:

  • Prepare ICA-110381 in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Administer ICA-110381 orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Include a vehicle control group and a positive control group (e.g., phenytoin).

3. Induction of Seizure:

  • At the time of peak drug effect (determined in preliminary studies), deliver an electrical stimulus through corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 s in mice).[17]

  • Apply a topical anesthetic to the corneas before electrode placement.[17]

4. Observation and Endpoint:

  • Observe the animals for the presence or absence of a tonic hindlimb extension.

  • The abolition of the tonic hindlimb extension is considered a protective effect.[15][17]

5. Data Analysis:

  • Calculate the percentage of animals protected at each dose.

  • Determine the median effective dose (ED50) using probit analysis.

The PTZ test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.[16][19][20][21][22][23][24][25][26]

1. Animals:

  • Use adult male mice (e.g., Swiss albino).

2. Drug Administration:

  • Administer ICA-110381 (p.o. or i.p.) at various doses.

  • Include a vehicle control group and a positive control group (e.g., diazepam).

3. Induction of Seizure:

  • At the time of peak drug effect, administer a subcutaneous (s.c.) injection of PTZ (e.g., 60-85 mg/kg). The dose should be sufficient to induce clonic seizures in control animals.

4. Observation and Endpoint:

  • Observe the animals for 30 minutes after PTZ injection.[21]

  • Record the latency to the first clonic seizure and the presence or absence of generalized clonic seizures.

  • Seizure severity can be scored using a standardized scale (e.g., Racine scale).

5. Data Analysis:

  • Compare the latency to seizure onset and the percentage of animals protected from seizures between the treated and control groups.

  • Calculate the ED50 for protection against PTZ-induced seizures.

In_Vivo_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Drug_Admin Administer ICA-110381 or Vehicle Animal_Acclimatization->Drug_Admin Seizure_Induction Induce Seizure Drug_Admin->Seizure_Induction MES MES Test Seizure_Induction->MES Electrical PTZ PTZ Test Seizure_Induction->PTZ Chemical Observation Observe Seizure Behavior MES->Observation PTZ->Observation Data_Analysis Analyze Data (ED50) Observation->Data_Analysis End End Data_Analysis->End

Workflow for in vivo anticonvulsant screening.

Data Presentation

Table 1: In Vitro Electrophysiological Data
Concentration (µM)Mean Current Increase (%)Standard Deviation
0.1
0.3
1.0
3.0
10.0
EC50 (µM) 0.38[1]
Table 2: In Vivo Anticonvulsant Activity Data
TestDose (mg/kg)Route of Admin.% ProtectionED50 (mg/kg)
MES
PTZ

Note: The tables are templates for data presentation. The actual values will be determined by experimental results.

Conclusion

These protocols provide a comprehensive framework for evaluating the anticonvulsant effects of ICA-110381. The in vitro experiments will confirm its mechanism of action on Kv7.2/Kv7.3 channels, while the in vivo models will establish its efficacy in well-validated seizure models.[27][28] The combination of these approaches will provide a robust preclinical data package for the further development of ICA-110381 as a potential antiepileptic drug.

References

Troubleshooting & Optimization

Troubleshooting ICA 110381 solubility and precipitation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and precipitation issues encountered when working with the KCNQ2/Q3 potassium channel activator, ICA 110381.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended solvent for preparing this compound stock solutions?

A: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] Ethanol can also be used, but it achieves a lower maximum concentration.[1][2] The compound is considered insoluble in water.[3] Always use freshly opened or properly stored anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[3]

Q2: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous buffer/cell culture medium. What happened?

A: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[1] The abrupt solvent change causes the compound to exceed its aqueous solubility limit and precipitate.

Troubleshooting Immediate Precipitation:

  • High Final Concentration: Your final concentration in the aqueous solution may be too high. Verify that it does not exceed the aqueous solubility limit.

  • Rapid Dilution: Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer can cause localized high concentrations, leading to precipitation.[5]

  • Temperature of Media: Adding the stock solution to cold (e.g., refrigerated) media or buffer can decrease the compound's solubility.[1][6]

Solutions:

  • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. You can do an intermediate dilution in pure DMSO to lower the stock concentration, or serially dilute the compound into your pre-warmed aqueous buffer.[1][5]

  • Use Pre-warmed Media: Always use cell culture media or buffer that has been pre-warmed to 37°C before adding the compound.[1][6]

  • Mix During Addition: Add the this compound stock solution dropwise to the aqueous solution while gently vortexing or swirling.[1][5] This promotes rapid dispersal and prevents localized oversaturation.

  • Lower the Final Concentration: If precipitation persists, the intended final concentration may be too high for the chosen aqueous medium. Perform a solubility test to determine the maximum workable concentration.

Q3: My this compound solution was clear initially but became cloudy or formed a precipitate after incubation. Why?

A: Delayed precipitation can occur due to several factors related to the stability of the compound in the experimental conditions over time.

Troubleshooting Delayed Precipitation:

  • Temperature or pH Shifts: The environment inside a CO₂ incubator can slightly alter the pH of the medium, potentially affecting compound solubility.[6] Temperature fluctuations can also play a role.[6]

  • Interaction with Media Components: this compound may interact with proteins (like those in fetal bovine serum), salts, or other components in the culture medium over time, leading to the formation of insoluble complexes.[6]

  • Evaporation: In long-term experiments, evaporation of the culture medium can increase the compound's effective concentration, pushing it beyond its solubility limit.[1]

Solutions:

  • Test Compound Stability: Before a critical experiment, incubate this compound in your complete cell culture medium for the intended duration of the experiment to ensure it remains soluble.

  • Ensure Proper Incubation: Use a properly humidified incubator and consider using sealed plates or flasks for long-term cultures to minimize evaporation.[1]

  • Consider Serum-Free Media: If interactions with serum proteins are suspected, test whether the precipitation still occurs in a serum-free version of your medium.

Q4: I see a precipitate in my frozen DMSO stock solution after thawing. What should I do?

A: Precipitation can occur in DMSO stocks during freeze-thaw cycles, especially if the stock has absorbed moisture.[6][7]

Solutions:

  • Warm and Vortex: Gently warm the vial to 37°C and vortex thoroughly to try and redissolve the compound.[6] Visually inspect to ensure no particulate matter remains.

  • Use Fresh Stocks: If the precipitate does not redissolve, it is best to discard the stock and prepare a fresh one.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your high-concentration DMSO stock into single-use volumes before freezing.[6][8]

Data & Protocols

Solubility Data

The solubility of this compound varies significantly between solvents. The following table summarizes data from various suppliers.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO100 - 198.42 mM26.71 - 53 mg/mL
Ethanol20 mM~5.34 mg/mL
WaterInsolubleInsoluble

Note: The molecular weight of this compound is 267.11 g/mol . Solubility can be batch-dependent. Always refer to the batch-specific Certificate of Analysis.

Storage & Stability of Stock Solutions
  • Powder: Store at +4°C or -20°C for long-term stability (≥ 2 years).[1][2]

  • DMSO/Ethanol Stock Solutions: Aliquot and store at -20°C for short-term (1-3 months) or -80°C for long-term (6+ months).[6][8] Avoid repeated freeze-thaw cycles.[8]

Experimental Protocol: Preparation of a Working Solution

This protocol details the preparation of a final 10 µM working solution in cell culture medium from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

  • Prepare 10 mM Stock Solution:

    • Weigh out 2.67 mg of this compound powder.

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex and/or sonicate briefly until the powder is completely dissolved.

  • Prepare Working Solution (Serial Dilution Method):

    • Pre-warm your complete cell culture medium to 37°C.

    • Add 999 µL of the pre-warmed medium to a sterile tube.

    • While gently vortexing the tube of medium, add 1 µL of the 10 mM this compound stock solution.

    • Continue to mix for a few seconds to ensure homogeneity.

  • Final Check:

    • Visually inspect the final working solution. It should be clear and free of any visible precipitate.

    • This solution is now ready to be added to your cells. Always include a vehicle control (0.1% DMSO in medium) in your experiments.

Visual Guides

Diagrams of Workflows and Pathways

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Stock Aliquot dilute Add Stock to Media (while vortexing) thaw->dilute warm_media Pre-warm Aqueous Buffer/Media to 37°C warm_media->dilute use Use Immediately in Experiment dilute->use

Caption: Recommended experimental workflow for preparing this compound solutions.

G start Dilute DMSO Stock in Aqueous Buffer check Is solution cloudy or precipitated? start->check cause1 Potential Cause: Final concentration is too high check->cause1 Yes cause2 Potential Cause: Rapid dilution into cold buffer check->cause2 Yes success Solution is clear. Proceed with experiment. check->success No sol1 Solution: Lower final concentration or perform solubility test cause1->sol1 sol2 Solution: Use pre-warmed (37°C) buffer and mix during dilution cause2->sol2

Caption: Troubleshooting logic for immediate precipitation issues.

G ICA This compound KCNQ KCNQ2/Q3 (Kv7.2/7.3) Potassium Channel ICA->KCNQ Activates K_efflux ↑ K+ Efflux (M-Current) KCNQ->K_efflux Leads to Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability Results in Anticonvulsant Anticonvulsant Effects Excitability->Anticonvulsant Produces

Caption: Simplified signaling pathway for this compound mechanism of action.

References

Technical Support Center: Investigating Off-Target Effects of ICA 110381 on KCNQ1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of ICA 110381 on KCNQ1 potassium channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target effects on KCNQ1?

This compound is an orally active activator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) potassium channel complex, with an EC50 of 0.38 μM.[1][2][3][4][5] It primarily functions as an anticonvulsant by enhancing the M-current in neurons.[1][6] However, this compound also exhibits antagonist activity at KCNQ1 channels with an IC50 of 15 μM.[1][2][3]

Q2: What is the physiological significance of KCNQ1 channels?

KCNQ1 channels are voltage-gated potassium channels that, when co-assembled with the KCNE1 β-subunit, form the slow delayed rectifier potassium current (IKs) in cardiomyocytes.[7][8] This current is crucial for the repolarization phase of the cardiac action potential.[7] Mutations in the KCNQ1 gene that reduce IKs can lead to Long QT syndrome, a disorder that increases the risk of cardiac arrhythmias.[3][8]

Q3: How was the off-target activity of this compound on KCNQ1 channels determined?

The antagonist activity of this compound on KCNQ1 channels was identified using a rubidium efflux assay in Chinese Hamster Ovary (CHO) cells expressing KCNQ1 channels.[1][3] this compound was found to inhibit rubidium efflux from these cells.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of this compound.

Target ChannelEffectAssay TypeCell LinePotencyReference
KCNQ2/KCNQ3 ActivatorRubidium Efflux AssayCHOEC50 = 0.38 µM[1][3]
KCNQ1 AntagonistRubidium Efflux AssayCHOIC50 = 15 µM[1][2][3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for KCNQ1 Currents

This protocol is designed to measure KCNQ1 currents in a heterologous expression system (e.g., CHO or HEK293 cells) and to assess the inhibitory effect of this compound.

Materials:

  • Cells stably or transiently expressing human KCNQ1 and KCNE1.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Methodology:

  • Cell Preparation: Plate cells expressing KCNQ1/KCNE1 onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Establish a gigaohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps from -60 mV to +60 mV in 20 mV increments for 2-5 seconds to activate KCNQ1 currents.

    • Follow the depolarizing step with a repolarizing step to -40 mV to observe tail currents.

  • Drug Application:

    • After recording baseline currents, perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1 µM, 10 µM, 30 µM).

    • Allow 3-5 minutes for the drug to equilibrate before recording currents again using the same voltage protocol.

  • Data Analysis:

    • Measure the peak current amplitude at the end of the depolarizing step and the peak tail current amplitude.

    • Plot the current-voltage (I-V) relationship.

    • Calculate the percentage of current inhibition by this compound at each voltage.

    • Fit the concentration-response data to a Hill equation to determine the IC50.

Rubidium Efflux Assay for KCNQ1 Activity

This is a functional assay to measure the activity of KCNQ1 channels by quantifying the efflux of rubidium ions (Rb+), which serve as a surrogate for K+.

Materials:

  • Cells stably expressing KCNQ1.

  • Loading Buffer (in mM): 140 NaCl, 5 RbCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

  • Stimulation Buffer (in mM): 140 KCl, 5 RbCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

  • Wash Buffer (in mM): 145 NaCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

  • This compound stock solution.

  • 96-well cell culture plates.

  • Atomic Absorption Spectrometer.

Methodology:

  • Cell Plating: Seed cells expressing KCNQ1 into a 96-well plate and grow to confluence.

  • Loading:

    • Aspirate the growth medium and wash the cells once with Wash Buffer.

    • Add Loading Buffer to each well and incubate for 2-4 hours at 37°C to allow cells to accumulate Rb+.

  • Compound Incubation:

    • Aspirate the Loading Buffer and wash the cells three times with Wash Buffer to remove extracellular Rb+.

    • Add Wash Buffer containing different concentrations of this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes.

  • Stimulation and Efflux:

    • To initiate efflux, aspirate the compound-containing buffer and add Stimulation Buffer to depolarize the cells and open KCNQ1 channels.

    • Incubate for a defined period (e.g., 10-30 minutes).

  • Sample Collection:

    • Carefully collect the supernatant (containing the effluxed Rb+) from each well and transfer to a new 96-well plate.

    • Lyse the remaining cells in each well with a lysis buffer (e.g., 1% Triton X-100) to release the intracellular Rb+.

  • Quantification:

    • Determine the Rb+ concentration in the supernatant and the cell lysate using an Atomic Absorption Spectrometer.

  • Data Analysis:

    • Calculate the percentage of Rb+ efflux for each well: % Efflux = [Rb+(supernatant) / (Rb+(supernatant) + Rb+(lysate))] * 100.

    • Plot the % efflux against the concentration of this compound to determine the IC50.

Troubleshooting Guides

Whole-Cell Patch-Clamp
IssuePossible Cause(s)Suggested Solution(s)
Unstable seal or whole-cell configuration Poor cell health; Debris in solutions; Incorrect pipette shape/size; Mechanical vibration.Use healthy, low-passage cells; Filter all solutions; Optimize pipette pulling parameters; Ensure the recording rig is isolated from vibrations.
Low KCNQ1 current expression Low transfection efficiency; Poor channel trafficking to the membrane.Optimize transfection protocol; Use a cell line with high expression efficiency; Culture cells at a lower temperature (e.g., 30°C) for 24 hours before recording to improve protein folding and trafficking.
Run-down of KCNQ1 current over time Washout of essential intracellular components (e.g., ATP, PIP2).Include ATP and GTP in the internal solution; Consider using the perforated patch technique to preserve the intracellular milieu.
Inconsistent effects of this compound Inaccurate drug concentration; Incomplete solution exchange.Prepare fresh drug dilutions for each experiment; Ensure the perfusion system allows for complete and rapid exchange of the external solution around the recorded cell.
Rubidium Efflux Assay
IssuePossible Cause(s)Suggested Solution(s)
High background efflux (high signal in non-stimulated wells) Cell membrane leakiness; Cells are over-confluent or unhealthy.Use healthy cells at optimal confluency (90-95%); Optimize the number and gentleness of wash steps.
Low signal-to-noise ratio Insufficient Rb+ loading; Short efflux time; Low channel expression.Increase Rb+ loading time; Optimize the stimulation time to maximize efflux without causing cell death; Use a cell line with higher KCNQ1 expression.
High well-to-well variability Inconsistent cell numbers per well; Inaccurate pipetting.Ensure even cell seeding; Use calibrated multichannel pipettes for solution additions and transfers.
Precipitation of this compound in aqueous buffer Poor solubility of the compound.Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). Prepare fresh dilutions from a high-concentration stock.

Visualizations

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane KCNQ1 KCNQ1/KCNE1 Channel K_ion K+ Ion KCNQ1->K_ion K+ Efflux ICA110381 This compound ICA110381->KCNQ1 Inhibits Repolarization Action Potential Repolarization K_ion->Repolarization Contributes to Prolonged_AP Prolonged Action Potential Duration Repolarization->Prolonged_AP Inhibition leads to Arrhythmia Increased Risk of Arrhythmia Prolonged_AP->Arrhythmia

Caption: Signaling pathway of this compound's off-target effect on KCNQ1.

Experimental_Workflow cluster_wp Whole-Cell Patch-Clamp Workflow cluster_re Rubidium Efflux Assay Workflow wp_start Prepare KCNQ1/KCNE1 Expressing Cells wp_record_base Record Baseline KCNQ1 Currents wp_start->wp_record_base wp_apply_ica Apply this compound wp_record_base->wp_apply_ica wp_record_drug Record KCNQ1 Currents with this compound wp_apply_ica->wp_record_drug wp_analyze Analyze Current Inhibition and Determine IC50 wp_record_drug->wp_analyze re_start Plate KCNQ1 Expressing Cells re_load Load Cells with Rubidium (Rb+) re_start->re_load re_incubate Incubate with This compound re_load->re_incubate re_stimulate Stimulate K+ Efflux re_incubate->re_stimulate re_collect Collect Supernatant and Lyse Cells re_stimulate->re_collect re_measure Measure Rb+ by Atomic Absorption re_collect->re_measure re_analyze Calculate % Efflux and Determine IC50 re_measure->re_analyze

Caption: Experimental workflows for assessing this compound's effect on KCNQ1.

Troubleshooting_Logic start Unexpected Experimental Result check_cells Are cells healthy and at optimal confluency? start->check_cells check_solutions Are all solutions fresh, correctly prepared, and filtered? check_cells->check_solutions Yes resolve Resolve Issue and Repeat Experiment check_cells->resolve No check_equipment Is the equipment (patch rig, spectrometer) functioning correctly? check_solutions->check_equipment Yes check_solutions->resolve No check_protocol Was the experimental protocol followed precisely? check_equipment->check_protocol Yes check_equipment->resolve No check_protocol->start Yes, consult further check_protocol->resolve No

Caption: A logical approach to troubleshooting experimental issues.

References

Addressing experimental artifacts in ICA 110381 patch clamp recordings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ICA 110381 Patch Clamp Recordings

Welcome to the technical support center for researchers utilizing this compound in patch clamp experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential experimental artifacts and ensure high-quality data acquisition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective activator of the Kv7.2/7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels, with an EC50 of 0.38 μM.[1] By activating these channels, it increases M-currents, leading to a hyperpolarization of the resting membrane potential and a decrease in neuronal excitability.[1] It has demonstrated anticonvulsive properties in preclinical models.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 20 mM. For long-term storage, it is recommended to store the compound at +4°C. Stock solutions in DMSO or ethanol can be stored at -20°C for up to three months.[2]

Q3: I am observing a gradual decrease in current amplitude over the course of my experiment, even in my control recordings. What could be the cause?

This phenomenon, known as "rundown," is a common issue in patch clamp recordings, particularly with channels like hERG, and can also be observed with other voltage-gated potassium channels.[3][4] It can be caused by the dialysis of essential intracellular components into the patch pipette or changes in the channel's phosphorylation state. To mitigate this, ensure your internal solution contains ATP and GTP to support cellular metabolism and minimize the time between achieving whole-cell configuration and starting your recording protocol.[4]

Q4: My seal resistance is unstable after applying this compound. What should I do?

Seal instability can be caused by several factors. First, ensure the quality of your cells and the cleanliness of your glassware and solutions. Particulates can compromise seal integrity. Second, consider the final concentration of the solvent (e.g., DMSO) in your extracellular solution. High concentrations of DMSO can affect membrane properties. It is advisable to keep the final DMSO concentration below 0.1%.[5] If the problem persists, you may need to prepare fresh aliquots of the compound and solutions.

Q5: The effect of this compound seems to vary between experiments, even at the same concentration. What could be the reason?

Inconsistent effects can stem from issues with compound solubility and stability. This compound, being a small molecule, can precipitate out of aqueous solutions if not prepared correctly. Ensure that your stock solution is fully dissolved before diluting it to the final concentration in your extracellular solution. It is also crucial to vortex the final solution thoroughly before application. Additionally, temperature can influence the potency of some compounds on ion channels, so maintaining a consistent experimental temperature is important.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No discernible effect of this compound 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inaccurate Concentration: Precipitation of the compound during dilution or adsorption to tubing. 3. Low Channel Expression: The cell line may not express sufficient levels of Kv7.2/7.3 channels.1. Storage: Prepare fresh aliquots of the stock solution and avoid repeated freeze-thaw cycles. Store at recommended temperatures.[1] 2. Preparation: Ensure the compound is fully dissolved in the stock solvent before preparing the final dilution. Use low-adsorption tubing for your perfusion system. 3. Verification: Confirm Kv7.2/7.3 expression in your cell line using techniques like qPCR or Western blotting.
High variability in current amplitude between cells 1. Cell Health: Poor cell health can lead to variability in channel expression and overall membrane properties. 2. Inconsistent Pipette Resistance: Variations in pipette resistance can affect the quality of the recordings. 3. Leak Current: Significant leak currents can obscure the actual channel currents.1. Cell Culture: Use cells from a consistent passage number and ensure they are healthy and not overly confluent. 2. Pipette Fabrication: Maintain consistency in your pipette pulling protocol to achieve uniform resistance. 3. Seal Quality: Aim for giga-ohm seals (>1 GΩ) to minimize leak currents. Monitor and compensate for leak throughout the experiment.
Slow onset or washout of the drug effect 1. Perfusion System: The perfusion system may have a slow exchange rate or significant dead volume. 2. Compound Adsorption: The compound may be adsorbing to the tubing of the perfusion system.1. System Optimization: Optimize your perfusion system for rapid solution exchange. Minimize the length and diameter of the tubing. 2. Tubing Material: Use tubing made of materials known for low compound adhesion, such as Teflon.
Shift in the voltage-dependence of activation in control cells 1. Junction Potential: An uncorrected liquid junction potential between the pipette and bath solutions can cause shifts in the voltage axis. 2. Rundown: As mentioned in the FAQs, current rundown can sometimes be accompanied by shifts in channel gating properties.1. Junction Potential Correction: Calculate and correct for the liquid junction potential based on the ionic composition of your internal and external solutions. 2. Stable Recordings: Aim for stable recordings with minimal rundown before applying the compound.

Experimental Protocols

Whole-Cell Patch Clamp Recording of Kv7.2/7.3 Currents

This protocol is a general guideline and may need to be optimized for your specific cell type and equipment.

  • Cell Preparation:

    • Culture cells expressing Kv7.2/7.3 channels on glass coverslips.

    • On the day of the experiment, transfer a coverslip to the recording chamber mounted on the microscope.

    • Continuously perfuse the chamber with extracellular solution.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.[8]

    • Intracellular Solution (in mM): 125 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, 5 ATP-Na, 0.1 GTP-Na. Adjust pH to 7.2 with KOH.[4]

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Approach a cell and form a giga-ohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the recording protocol.

    • Electronically compensate for series resistance (typically 60-80%).[9]

  • Voltage Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 20 mV increments for 500 ms) to elicit Kv7.2/7.3 currents.[10]

    • A repolarizing step to -40 mV can be used to measure tail currents.[11]

  • Drug Application:

    • Record a stable baseline current in the extracellular solution.

    • Apply this compound at the desired concentration through the perfusion system until a steady-state effect is observed.

    • Wash out the drug with the extracellular solution to observe the reversal of the effect.

Visualizations

Signaling Pathway of this compound Action

ICA_110381 This compound Kv7_2_7_3 Kv7.2/7.3 Channel ICA_110381->Kv7_2_7_3 Activates M_Current Increased M-Current (K+ Efflux) Kv7_2_7_3->M_Current Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability

Caption: Action of this compound on neuronal excitability.

Troubleshooting Workflow for Unstable Recordings

Start Unstable Recording Check_Seal Seal Resistance > 1 GΩ? Start->Check_Seal Check_Cells Cells Healthy? Check_Seal->Check_Cells Yes Troubleshoot_Seal Improve Sealing Technique Check_Seal->Troubleshoot_Seal No Check_Solutions Fresh Solutions? Check_Cells->Check_Solutions Yes Troubleshoot_Cells Use Healthier Cells Check_Cells->Troubleshoot_Cells No Check_Solvent Solvent Conc. < 0.1%? Check_Solutions->Check_Solvent Yes Troubleshoot_Solutions Prepare Fresh Solutions Check_Solutions->Troubleshoot_Solutions No Troubleshoot_Solvent Lower Solvent Concentration Check_Solvent->Troubleshoot_Solvent No Stable_Recording Stable Recording Check_Solvent->Stable_Recording Yes Troubleshoot_Seal->Start Troubleshoot_Cells->Start Troubleshoot_Solutions->Start Troubleshoot_Solvent->Start

Caption: Troubleshooting unstable patch clamp recordings.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in ICA 110381 Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the signal-to-noise ratio (SNR) in electrophysiology experiments involving ICA 110381. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental setup for high-quality data acquisition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a high SNR crucial when studying its effects?

This compound is a selective activator of Kv7.2/Kv7.3 potassium channels.[1] These channels play a critical role in regulating neuronal excitability, and their activation by this compound is expected to hyperpolarize the resting membrane potential and reduce neuronal firing.[1] A high signal-to-noise ratio (SNR) is paramount in these experiments to accurately detect the subtle changes in neuronal activity and small-amplitude signals induced by the compound.[2] A clean recording ensures that the observed effects are genuinely due to the action of this compound and not obscured by background noise.[2]

Q2: What are the primary sources of noise in patch-clamp recordings for compounds like this compound?

Noise in electrophysiology can be broadly categorized into intrinsic and extrinsic sources.

  • Intrinsic noise originates from the recording equipment and the biological preparation itself. This includes thermal noise from the electrode and cell membrane, and noise generated by the amplifier.

  • Extrinsic noise comes from the surrounding environment and is often the most significant contributor to a poor SNR. Common sources include:

    • 50/60 Hz mains hum: From power lines and nearby electrical equipment.[3]

    • High-frequency noise: From computer monitors, fluorescent lights, and other digital electronics.[3][4]

    • Mechanical vibrations: From building vibrations, footsteps, or equipment fans.

    • Ground loops: Occur when multiple ground paths exist, creating a loop that can act as an antenna for electromagnetic interference.[5][6]

Q3: How can I systematically identify the source of noise in my rig?

A systematic approach is key to efficient troubleshooting.[4] Start by observing the characteristics of the noise on an oscilloscope.

  • Isolate the core setup: Disconnect all peripheral equipment from the rig, leaving only the essential components (headstage, manipulator, microscope, and amplifier).[4]

  • Introduce components one by one: Reconnect each piece of equipment individually and observe if the noise level increases. This will help pinpoint the noisy component.[4]

  • Check for environmental sources: Sequentially turn off other equipment in the room (e.g., centrifuges, vortexers, computers) to see if the noise diminishes.[4]

dot graph TD { A[Start: High Noise Level Observed] --> B{Isolate the Rig}; B --> C{Disconnect All Peripheral Equipment}; C --> D{Observe Noise Level}; D --> E{Is Noise Still High?}; E -- Yes --> F[Check Core Components: Headstage, Amplifier, Grounding]; E -- No --> G{Reconnect Peripherals One by One}; G --> H{Does Noise Reappear?}; H -- Yes --> I[Identify and Troubleshoot Noisy Peripheral]; H -- No --> J[Check for Environmental Noise Sources]; J --> K{Turn Off Other Lab Equipment}; K --> L{Does Noise Decrease?}; L -- Yes --> M[Isolate or Shield the Environmental Source]; L -- No --> N[Further Investigation of Core Setup Needed]; } caption: "Systematic Noise Source Identification Workflow."

Troubleshooting Guides

Issue 1: Excessive 50/60 Hz Mains Hum

This is one of the most common noise issues in electrophysiology.[3]

Possible Causes & Solutions:

CauseSolution
Improper Grounding Ensure a single, common ground point for all equipment in the setup (star grounding).[6][7][8] Avoid daisy-chaining ground connections.[6][8]
Ground Loops Identify and eliminate ground loops by connecting all equipment to a single ground point.[5][6]
Unshielded Power Cables Keep power cables as far away from the recording setup as possible. Use shielded power cables where feasible.[9]
Inadequate Shielding Ensure the Faraday cage is fully enclosed and properly grounded to the single ground point.[6][9]
Issue 2: High-Frequency Noise ("Fuzzy" Baseline)

High-frequency noise can obscure small and fast signals.

Possible Causes & Solutions:

CauseSolution
Nearby Digital Equipment Turn off unnecessary computer monitors, mobile phones, and other digital devices near the rig.[4][5]
Microscope Light Source If the light source is AC-powered, it can be a significant source of noise.[10] Try switching to a DC-powered light source or turning the light off during recording if possible.[10]
Improper Amplifier Filter Settings Set the low-pass filter on your amplifier to a value just above the highest frequency of your biological signal of interest.[9] A setting that is too high will allow excess noise to contaminate the recording.
Issue 3: Drifting Baseline

A wandering baseline can make it difficult to measure signal amplitudes accurately.

Possible Causes & Solutions:

CauseSolution
Electrode Drift Allow electrodes to stabilize in the bath solution before recording. Ensure the electrode holder is clean and dry.[10]
Temperature Fluctuations Maintain a stable room temperature. Use a perfusion system with temperature control if necessary.
Inappropriate High-Pass Filter Setting Use a high-pass filter to remove slow baseline drift.[9] Be cautious not to set the cutoff frequency too high, as this can distort the signal of interest.[9]

Experimental Protocols

Protocol 1: Optimizing Grounding and Shielding

A robust grounding and shielding scheme is the foundation of a low-noise recording setup.

Methodology:

  • Establish a Single Ground Point: Designate a single point as the central ground for your entire setup. This is often a copper plate or a dedicated grounding block.

  • Star Grounding: Connect the ground wire from each piece of equipment (amplifier, Faraday cage, microscope, manipulators) directly to the central ground point.[6][7][8] Do not connect the ground of one instrument to another in a series.[6][8]

  • Ground the Faraday Cage: The Faraday cage should be connected to the central ground point.[6] Ensure all panels of the cage are electrically continuous.

  • Bath Grounding: Use a silver-silver chloride (Ag/AgCl) pellet or wire as the bath ground electrode. Ensure it is in good contact with the bath solution and connected to the headstage ground.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Central Ground" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amplifier" -- "Central Ground"; "Faraday Cage" -- "Central Ground"; "Microscope" -- "Central Ground"; "Manipulator" -- "Central Ground"; "Perfusion System" -- "Central Ground"; } caption: "Star Grounding Configuration."

Protocol 2: Electrode Preparation for Low-Noise Recordings

The recording electrode is a critical interface and can be a significant noise source.

Methodology:

  • Pipette Pulling: Pull fresh pipettes for each experiment. The ideal resistance will depend on the specific application, but a good starting point for whole-cell recordings is 3-7 MΩ.

  • Fire-Polishing: Briefly fire-polish the pipette tip to smooth the opening. This can improve seal formation and reduce noise.

  • Sylgard Coating: For single-channel recordings, coating the pipette with a hydrophobic elastomer like Sylgard can reduce pipette capacitance and noise.[11]

  • Backfilling: Backfill the pipette with a filtered internal solution. Ensure no air bubbles are trapped in the tip.

Quantitative Data Summary

Table 1: Recommended Amplifier Filter Settings
Recording TypeLow-Pass Filter (kHz)High-Pass Filter (Hz)Notch Filter
Whole-Cell Voltage Clamp 1 - 50.1 - 1On (if 50/60 Hz hum is present and cannot be eliminated by other means)
Whole-Cell Current Clamp 2 - 10DC - 0.1On (if necessary)
Single-Channel Recording 1 - 20.1On (if necessary)

Note: These are general recommendations. Optimal filter settings should be determined empirically for your specific preparation and signal of interest.[9][12]

Table 2: Typical Electrode Impedance Ranges
Recording ConfigurationTypical Impedance (MΩ)Impact on SNR
Whole-Cell Patch Clamp 3 - 7Lower impedance generally leads to lower thermal noise and better SNR.[13][14][15]
Single-Channel Recording 5 - 15Higher impedance is necessary for small patch areas but can increase noise.

References

Best Practices for Long-Term Storage of ICA 110381 Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of ICA 110381 stock solutions. Adhering to these guidelines will help ensure the stability, and activity of the compound, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5][6] Ethanol can also be used, but the maximum achievable concentration is lower than with DMSO.[1][2][5][7] For all in vitro experiments, it is crucial to use fresh, anhydrous DMSO to minimize degradation of the compound.[7][8]

Q2: What are the recommended storage temperatures and durations for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. At this temperature, solutions can be stable for up to one year.[7][9] For shorter-term storage, -20°C is acceptable for up to one month.[2][7][9] It is also advised to protect the stock solutions from light.[9] To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into smaller, single-use volumes.[7][10][11]

Q3: My this compound solution precipitated after dilution in an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are some steps to troubleshoot this issue:

  • Do not use a solution that has precipitated. Prepare a fresh dilution.[12]

  • Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration.[12]

  • Optimize the DMSO concentration: While minimizing DMSO in the final working solution is important, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[12]

  • Perform serial dilutions in DMSO first: Before adding to your aqueous buffer, perform initial serial dilutions in DMSO. Then, add the final diluted DMSO sample to your incubation medium.[8]

  • Consider a different solvent system: If precipitation persists, a co-solvent system might be necessary to improve solubility.[12]

Q4: What is the maximum recommended concentration of DMSO for my cell culture experiments?

A4: The tolerance to DMSO can vary significantly between cell lines. As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines.[12]

  • 0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[12]

  • > 0.5% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[12] It is critical to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[12]

Quantitative Data Summary

The solubility and recommended storage conditions for this compound are summarized in the tables below. Note that for preparing stock solutions, it is always best to use the batch-specific molecular weight found on the vial label and Certificate of Analysis.[1]

Table 1: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO100 - 198.42[1][5][7]26.71 - 53[5][6][7]
Ethanol20[1][5]4 - 5.34[2][5][7]
WaterInsoluble[7]Insoluble[7]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder)+4°C[1]Up to 2 years[10][12]Check datasheet for specific recommendations.[12]
-20°C[7]Up to 3 years[7][10][11]Keep desiccated.[12]
Stock Solution (in DMSO or Ethanol)-20°CUp to 1 month[2][7][9]Protect from light.[9]
-80°C6 months to 1 year[7][9]Recommended for long-term storage.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-use Preparation: Before opening, centrifuge the vial of solid this compound to ensure all the powder is at the bottom.[10][11]

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. The required volume can be calculated using the batch-specific molecular weight provided on the Certificate of Analysis.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (not exceeding 50°C) or sonication can be used to aid dissolution if necessary.[11]

  • Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials. This will prevent contamination and degradation from repeated freeze-thaw cycles.[7][10][11]

  • Storage: Store the aliquots at -80°C for long-term storage.[7][9]

Visual Guides

experimental_workflow Experimental Workflow: this compound Stock Solution Preparation cluster_preparation Preparation cluster_storage Storage start Start: Solid this compound centrifuge Centrifuge vial start->centrifuge add_dmso Add anhydrous DMSO centrifuge->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end Ready for experimental use store->end troubleshooting_guide Troubleshooting Guide: this compound Precipitation start Precipitation observed upon dilution in aqueous buffer fresh_dilution Prepare a fresh dilution start->fresh_dilution lower_conc Try a lower final concentration fresh_dilution->lower_conc optimize_dmso Optimize final DMSO concentration (e.g., up to 0.5%) lower_conc->optimize_dmso serial_dilution Perform serial dilutions in DMSO first optimize_dmso->serial_dilution check_solubility Is precipitation resolved? serial_dilution->check_solubility success Proceed with experiment check_solubility->success Yes failure Consider co-solvent system check_solubility->failure No

References

Validation & Comparative

A Comparative Guide to the Efficacy of ICA-110381 and Retigabine as Kv7 Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and objective comparison of two prominent Kv7 potassium channel activators: ICA-110381 and retigabine (B32265). By examining their mechanisms of action, potency, subtype selectivity, and effects on neuronal excitability, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

At a Glance: Key Differences and Efficacy

ICA-110381 and retigabine are both positive allosteric modulators of Kv7 channels, a family of voltage-gated potassium channels crucial for regulating neuronal excitability. Their activation leads to membrane hyperpolarization, thereby dampening neuronal firing and offering a therapeutic avenue for conditions like epilepsy. While both compounds share this general mechanism, they exhibit significant differences in their subtype selectivity and binding sites, which in turn influences their overall efficacy and potential side-effect profiles.

Retigabine, also known as ezogabine, was the first-in-class Kv7 channel opener approved for the treatment of epilepsy. It demonstrates broad-spectrum activity, activating channels containing Kv7.2, Kv7.3, Kv7.4, and Kv7.5 subunits.[1][2] In contrast, ICA-110381 is a more selective activator, primarily targeting heteromeric Kv7.2/Kv7.3 channels, which are the principal components of the neuronal M-current.[3][]

Quantitative Comparison of Potency

The following table summarizes the available quantitative data on the potency of ICA-110381 and retigabine on various Kv7 channel subtypes. This data, primarily derived from electrophysiological and ion flux assays, highlights the distinct pharmacological profiles of these two compounds.

CompoundTargetAssayPotencyReference
ICA-110381 Kv7.2/Kv7.3Rubidium EffluxEC50 = 0.38 µM[3]
Kv7.1Rubidium EffluxIC50 = 15 µM[3]
Kv7.2/Kv7.3Inhibition of Spontaneous FiringIC50 = 2.0 µM
Retigabine Kv7.2/Kv7.3Voltage-dependent activation shiftEC50 = 1.6 µM[5]
Kv7.2/Kv7.3Oocyte hyperpolarizationIC50 = 5.2 µM
Neuronal FiringInhibition of seizure-like activity~1 µM (half-maximal inhibition)[6]

Mechanism of Action: Distinct Binding Sites Lead to Different Effects

A crucial distinction between ICA-110381 and retigabine lies in their molecular binding sites on the Kv7 channel. This difference in interaction translates to varied effects on channel gating kinetics.

Retigabine binds to a hydrophobic pocket within the pore domain of the channel, near the activation gate.[7][8] A key interaction involves a conserved tryptophan residue in the S5 transmembrane segment (W236 in Kv7.2).[7] This binding stabilizes the open state of the channel, leading to a hyperpolarizing shift in the voltage-dependence of activation and a slowing of deactivation kinetics.[5][9][8]

ICA-110381 , and other compounds of its class, are believed to interact with the voltage-sensing domain (VSD) of the channel, specifically the S1-S4 segments.[10][11] This interaction is independent of the retigabine binding site. Evidence suggests that co-application of ICA-110381 and retigabine can have synergistic effects on channel activation, indicating that the channel can accommodate both compounds simultaneously at their distinct sites.[12]

cluster_Kv7 Kv7 Channel Subunit VSD Voltage-Sensing Domain (S1-S4) Pore Pore Domain (S5-S6) ICA110381 ICA-110381 ICA110381->VSD Binds to Retigabine Retigabine Retigabine->Pore Binds to

Distinct binding sites of ICA-110381 and retigabine on a Kv7 channel subunit.

Signaling Pathway and Downstream Effects

The activation of Kv7 channels by either ICA-110381 or retigabine initiates a cascade of events that ultimately leads to a reduction in neuronal excitability. The primary mechanism is the efflux of potassium ions (K+) from the neuron, which hyperpolarizes the cell membrane.

This hyperpolarization has several key consequences:

  • Increased Threshold for Action Potential Firing: A more negative resting membrane potential means that a stronger stimulus is required to reach the threshold for firing an action potential.

  • Spike Frequency Adaptation: During sustained stimulation, the activation of Kv7 channels contributes to the afterhyperpolarization following each action potential, which limits the rate of subsequent firing.[13]

  • Reduced Neurotransmitter Release: By dampening overall neuronal excitability, Kv7 activators can indirectly lead to a decrease in the release of neurotransmitters at synaptic terminals.[14]

cluster_compounds ICA ICA-110381 Kv7 Kv7 Channel Activation ICA->Kv7 RTG Retigabine RTG->Kv7 K_efflux K+ Efflux Kv7->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effects Therapeutic Effects (e.g., Anticonvulsant) Reduced_Excitability->Therapeutic_Effects

Signaling pathway of Kv7 channel activation and its downstream effects.

Experimental Protocols

The characterization and comparison of Kv7 channel activators like ICA-110381 and retigabine rely on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key in vitro assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of compounds on ion channel function with high temporal and voltage resolution.

Objective: To measure the effect of ICA-110381 or retigabine on the activity of specific Kv7 channel subtypes expressed in a heterologous system (e.g., CHO or HEK293 cells).

Methodology:

  • Cell Culture and Transfection:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells in appropriate media.

    • Transiently or stably transfect cells with the cDNA encoding the desired Kv7 channel subunit(s) (e.g., Kv7.2 and Kv7.3). A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.

  • Electrophysiological Recording:

    • Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

    • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP (pH adjusted to 7.2 with KOH).

    • A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

    • Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

  • Voltage-Clamp Protocols:

    • To study the voltage-dependence of activation, cells are held at a holding potential of -80 mV and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments).

    • Tail currents are measured upon repolarization to a negative potential (e.g., -120 mV) to determine the extent of channel opening at the preceding voltage step.

    • Conductance-voltage (G-V) curves are generated by plotting the normalized tail current amplitude against the test potential and fitting the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

  • Drug Application:

    • A baseline recording is established in the external solution.

    • The test compound (ICA-110381 or retigabine) is then perfused into the recording chamber at various concentrations.

    • The effects on current amplitude, activation kinetics, deactivation kinetics, and the V1/2 of activation are recorded and analyzed.

Start Start: Transfected Cells Prepare Prepare Recording Setup (Solutions, Pipette) Start->Prepare Patch Achieve Whole-Cell Patch Clamp Prepare->Patch Record_Baseline Record Baseline Kv7 Currents Patch->Record_Baseline Apply_Drug Apply ICA-110381 or Retigabine Record_Baseline->Apply_Drug Record_Effect Record Drug Effect on Kv7 Currents Apply_Drug->Record_Effect Analyze Data Analysis (G-V curves, Kinetics) Record_Effect->Analyze End End Analyze->End

Experimental workflow for whole-cell patch-clamp electrophysiology.
Rubidium Efflux Assay

This is a higher-throughput functional assay used to screen for and characterize compounds that modulate potassium channel activity.

Objective: To determine the potency of ICA-110381 or retigabine in activating Kv7 channels by measuring the efflux of rubidium ions (Rb+), a surrogate for K+.

Methodology:

  • Cell Culture and Seeding:

    • Use a cell line stably expressing the Kv7 channel of interest (e.g., CHO-Kv7.2/7.3).

    • Seed the cells into 96-well plates and grow to confluence.

  • Rubidium Loading:

    • Aspirate the culture medium and wash the cells with a loading buffer.

    • Incubate the cells with a loading buffer containing RbCl (e.g., 5 mM) for a sufficient time (e.g., 2-4 hours) to allow for Rb+ uptake.

  • Compound Incubation and Efflux Stimulation:

    • Wash the cells with a pre-stimulation buffer to remove extracellular Rb+.

    • Add a stimulation buffer containing a high concentration of K+ (to depolarize the cells and open voltage-gated channels) and varying concentrations of the test compound (ICA-110381 or retigabine).

    • Incubate for a defined period (e.g., 10-30 minutes) to allow for Rb+ efflux through the activated Kv7 channels.

  • Sample Collection and Analysis:

    • Collect the supernatant, which contains the effused Rb+.

    • Lyse the remaining cells in the wells to release the intracellular Rb+.

    • Determine the Rb+ concentration in both the supernatant and the cell lysate using atomic absorption spectroscopy or a fluorescent thallium-based assay.

  • Data Analysis:

    • Calculate the percentage of Rb+ efflux for each well.

    • Plot the percentage of efflux against the compound concentration and fit the data to a concentration-response curve to determine the EC50 value.

Conclusion

Both ICA-110381 and retigabine are valuable tools for studying the function of Kv7 channels and hold therapeutic potential for neurological disorders characterized by neuronal hyperexcitability. The choice between these two compounds will largely depend on the specific research question or therapeutic goal.

Retigabine's broad-spectrum activity makes it a useful tool for investigating the overall role of Kv7.2-7.5 channels. However, its lack of selectivity may contribute to off-target effects. In contrast, ICA-110381's selectivity for Kv7.2/Kv7.3 channels offers a more targeted approach to modulating the M-current, which could potentially lead to a more favorable side-effect profile. The distinct binding sites of these two molecules also present an opportunity for exploring synergistic or additive effects in therapeutic strategies. Further research, including direct comparative in vivo studies, is necessary to fully elucidate the relative therapeutic indices of these two important Kv7 channel activators.

References

Synergistic Potential of ICA 110381 and Retigabine in KCNQ Channel Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the KCNQ channel openers ICA 110381 and retigabine (B32265), with a focus on their synergistic effects when co-applied. The information presented is supported by experimental data, intended to inform research and development in the fields of epilepsy and neuronal hyperexcitability disorders.

Introduction to KCNQ Channel Openers

Voltage-gated potassium channels of the KCNQ family (Kv7) are crucial regulators of neuronal excitability. The heteromeric KCNQ2/3 channels are the primary molecular correlate of the M-current, a sub-threshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing. Enhancing the activity of these channels is a key therapeutic strategy for controlling seizures and other conditions of neuronal hyperexcitability.

This compound and retigabine (also known as ezogabine) are both positive allosteric modulators of KCNQ channels. They act by shifting the voltage-dependence of channel activation to more hyperpolarized potentials, thereby increasing the open probability of the channels at resting membrane potentials. While both compounds share a common target, their distinct chemical structures and potential for synergistic interaction present a compelling area of investigation for the development of more effective and safer antiepileptic drugs.

Comparative Analysis of Individual Compound Efficacy

Both this compound and retigabine have been demonstrated to be effective KCNQ channel openers. The following tables summarize their key electrophysiological parameters based on studies using whole-cell patch-clamp recordings in Chinese Hamster Ovary (CHO) cells expressing specific KCNQ channel subunits.

Table 1: Electrophysiological Effects of this compound on KCNQ Channels
KCNQ SubtypeConcentrationEffectReference
KCNQ20.2 µMHyperpolarizing shift in V₁⸝₂ of 6.7 ± 0.2 mV[1]
KCNQ2/31 µMSlowed deactivation and shifted activation curve[1]
KCNQ3/510 µMSlowed deactivation and shifted activation curve[1]
KCNQ410 µMSlowed deactivation and shifted activation curve[1]
Table 2: Electrophysiological Effects of Retigabine on KCNQ Channels
KCNQ SubtypeConcentrationEffectReference
KCNQ20.5 µMHyperpolarizing shift in V₁⸝₂ of 4.3 ± 0.2 mV[1]
KCNQ2/310 µMLarge leftward shift in voltage dependence of activation (-33.1 ± 2.6 mV)[2]
KCNQ310 µMMaximum hyperpolarizing shift in activation curve[3]
KCNQ4300 µMMaximum hyperpolarizing shift in activation curve[3]

Synergistic Effects of Co-application

A key study by Boehlen et al. (2013) investigated the combined action of this compound and retigabine on KCNQ2 channels. The findings suggest a synergistic, rather than merely additive, effect on channel modulation.

Table 3: Synergistic Electrophysiological Effects of this compound and Retigabine on KCNQ2 Channels
ConditionV₁⸝₂ Shift (mV)Deactivation Time (ms) at -120 mVReference
Control-~200[1]
0.2 µM this compound6.7 ± 0.2~400[1]
0.5 µM Retigabine4.3 ± 0.2~300[1]
0.2 µM this compound + 0.5 µM Retigabine17.1 ± 0.8~700[1]

The co-application of sub-saturating concentrations of both compounds resulted in a significantly larger hyperpolarizing shift in the voltage-conductance activation curve and a more pronounced slowing of the deactivation time constant than would be expected from the sum of their individual effects. This suggests that this compound and retigabine may have distinct or partially overlapping binding sites or allosterically influence each other's binding and/or efficacy.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for studying these compounds.

G cluster_0 Neuronal Membrane cluster_1 Downstream Effects ICA_110381 This compound KCNQ2_3 KCNQ2/3 Channel (Closed State) ICA_110381->KCNQ2_3 Binds to channel Retigabine Retigabine Retigabine->KCNQ2_3 Binds to channel KCNQ2_3_Open KCNQ2/3 Channel (Open State) KCNQ2_3->KCNQ2_3_Open Increased Open Probability K_efflux K+ Efflux KCNQ2_3_Open->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed signaling pathway for this compound and retigabine.

G Cell_Culture CHO Cell Culture (Expressing KCNQ2) Patch_Clamp Whole-Cell Patch-Clamp Recording Setup Cell_Culture->Patch_Clamp Control Record Baseline Currents Patch_Clamp->Control Drug_Application Bath Application of This compound and/or Retigabine Control->Drug_Application Data_Acquisition Record Currents in Presence of Compound(s) Drug_Application->Data_Acquisition Analysis Analyze V1/2 Shift and Deactivation Kinetics Data_Acquisition->Analysis Result Quantify Synergistic Effect Analysis->Result

Caption: Experimental workflow for electrophysiological analysis.

Experimental Protocols

The following is a representative protocol for whole-cell patch-clamp recordings to assess the effects of this compound and retigabine on KCNQ channels expressed in CHO cells, based on the methodology described by Boehlen et al. (2013).

Cell Culture and Transfection
  • Cell Line: Chinese Hamster Ovary (CHO) cells.

  • Culture Medium: Standard CHO cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently or stably transfected with plasmids encoding the desired human KCNQ channel subunits (e.g., KCNQ2). A co-transfection marker such as Green Fluorescent Protein (GFP) can be used to identify successfully transfected cells.

Electrophysiology
  • Recording Method: Whole-cell patch-clamp technique.

  • Amplifier and Digitizer: Standard patch-clamp amplifier and A/D converter.

  • Pipettes: Borosilicate glass pipettes pulled to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Intracellular Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP (pH adjusted to 7.3 with KOH).

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH). For experiments measuring tail currents, a high K⁺ extracellular solution may be used to increase the driving force for K⁺ ions.

  • Drug Application: this compound and retigabine are dissolved in DMSO to create stock solutions and then diluted to the final concentration in the extracellular solution. The solutions are applied to the cells via a gravity-fed perfusion system.

Voltage Protocols
  • Holding Potential: Cells are typically held at -70 mV or -80 mV.

  • Activation Protocol: To elicit outward currents, voltage steps of 1-2 seconds are applied to potentials ranging from -90 mV to +40 mV in 10 mV increments.

  • Deactivation Protocol (Tail Currents): Following an activating pulse (e.g., to +40 mV for 500 ms), the membrane is repolarized to various potentials (e.g., from -120 mV to 0 mV) to measure the rate of channel closing (deactivation).

Data Analysis
  • Conductance-Voltage (G-V) Curves: The tail current amplitudes at a fixed potential (e.g., -120 mV) are plotted against the preceding test potential. The data are then fitted with a Boltzmann function to determine the half-activation voltage (V₁⸝₂) and the slope factor.

  • Deactivation Time Constants: The decay of the tail currents is fitted with a single or double exponential function to determine the deactivation time constant(s) (τ).

Conclusion and Future Directions

The co-application of this compound and retigabine demonstrates a significant synergistic effect on the activation of KCNQ2 channels. This finding has important implications for the development of novel antiepileptic therapies. By combining these or similar compounds, it may be possible to achieve greater therapeutic efficacy at lower doses, potentially reducing the risk of dose-dependent side effects.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying the observed synergy.

  • Investigating the synergistic effects on other KCNQ channel subtypes and in more complex neuronal systems, such as hippocampal brain slices.

  • Evaluating the in vivo efficacy and safety of combination therapy in animal models of epilepsy.

This comparative guide provides a foundation for researchers to explore the promising therapeutic potential of co-administering KCNQ channel openers with distinct properties.

References

A Comparative Guide to the Differential Effects of ICA 110381 on KCNQ Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the KCNQ channel modulator ICA 110381 with other relevant alternatives, supported by experimental data. The information is intended to assist researchers in understanding the subtype selectivity and functional consequences of this compound.

Introduction to KCNQ Channels and Modulators

Voltage-gated potassium channels of the KCNQ family (KCNQ1-5, also known as Kv7.1-7.5) are critical regulators of neuronal excitability and play vital roles in various physiological processes.[1] The formation of homo- and heterotetrameric channels from different KCNQ subunits gives rise to a diversity of potassium currents with distinct biophysical and pharmacological properties. The M-current, a subthreshold, non-inactivating potassium current crucial for stabilizing the resting membrane potential and preventing repetitive firing in neurons, is primarily mediated by KCNQ2/3, KCNQ3/5, and homomeric KCNQ2, KCNQ3, and KCNQ5 channels.[2] Consequently, openers of these neuronal KCNQ channels are valuable tools for research and have therapeutic potential for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3][4]

This compound is a potent, orally active activator of KCNQ2/3 channels that has demonstrated anticonvulsant properties.[3][5][6] This guide focuses on the differential effects of this compound across various KCNQ channel subtypes and provides a comparative analysis with other known KCNQ modulators.

Quantitative Comparison of KCNQ Channel Modulators

The following tables summarize the potency and efficacy of this compound and the non-selective KCNQ channel opener, Retigabine (B32265), on various KCNQ channel subtypes. Data was primarily obtained from electrophysiological studies on heterologously expressed channels in mammalian cell lines (e.g., CHO or HEK293 cells).

Table 1: Potency (EC50/IC50) of KCNQ Channel Modulators

CompoundKCNQ1KCNQ2KCNQ2/3KCNQ3KCNQ3/5KCNQ4KCNQ5
This compound IC50 = 15 µM[3][4] (Antagonist)-EC50 = 0.38 µM[3][4][6] (Activator)-Nearly no effect at 10 µM[5]Clear effect at 10 µM, but EC50 not determined[5]-
Retigabine No potentiation[7]EC50 = 2.5 µM[7]EC50 = 1.9 µM[7]EC50 = 0.6 µM[7]-EC50 = 5.2 µM[7]EC50 = 2-6 µM

EC50: Half-maximal effective concentration for activation. IC50: Half-maximal inhibitory concentration. "-": Data not available.

Table 2: Electrophysiological Effects of this compound and Retigabine on KCNQ Channels

Channel SubtypeThis compound (1-10 µM)Retigabine (10 µM)
KCNQ2 ~3-fold larger hyperpolarizing shift of V1/2 compared to 1 µM Retigabine[5]Hyperpolarizing shift of V1/2 by ~-24 mV[7]
KCNQ2/3 Prolonged deactivation time course; Hyperpolarizing shift of V1/2[5]Hyperpolarizing shift of V1/2 by ~-30 mV[7]
KCNQ3/5 Nearly no effect[5]-
KCNQ4 Clear effect, prolonged deactivation[5]Hyperpolarizing shift of V1/2 by ~-14 mV[7]

V1/2: Voltage of half-maximal activation. "-": Data not available.

Experimental Protocols

The data presented in this guide were primarily generated using the whole-cell patch-clamp electrophysiology technique on mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells) stably or transiently expressing specific KCNQ channel subunits.

Whole-Cell Patch-Clamp Recording in CHO Cells
  • Cell Culture: CHO cells are cultured in F12 (HAM) medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells are passaged when they reach ~80% confluency. For electrophysiological recordings, cells are seeded onto glass coverslips in 35 mm dishes.

  • Transfection: Cells are transfected with plasmids containing the cDNA for the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.

  • Solutions:

    • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES. The pH is adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA. The pH is adjusted to 7.2 with KOH.

  • Electrophysiological Recording:

    • Whole-cell currents are recorded using a patch-clamp amplifier.

    • The membrane potential is typically held at a holding potential of -80 mV or -70 mV.

    • To elicit KCNQ currents, depolarizing voltage steps are applied (e.g., to +40 mV for 500 ms).

    • To study the voltage-dependence of activation, tail currents are measured upon repolarization to various potentials (e.g., from -120 mV to +40 mV).

    • The effect of compounds is assessed by bath application.

  • Data Analysis:

    • Current-voltage (I-V) relationships are generated by plotting the peak current amplitude against the test potential.

    • Conductance-voltage (G-V) relationships are determined from the tail current amplitudes and fitted with a Boltzmann function to determine the V1/2 of activation.

    • Concentration-response curves are generated by applying various concentrations of the compound to determine EC50 or IC50 values.

Visualizations

Logical Flow of KCNQ Subtype Selectivity

KCNQ_Selectivity cluster_ICA110381 This compound cluster_Retigabine Retigabine (Comparator) ICA_KCNQ2_3 KCNQ2/3 Potent Activation Potent Activation ICA_KCNQ2_3->Potent Activation ICA_KCNQ2 KCNQ2-containing Strong Activation Strong Activation ICA_KCNQ2->Strong Activation ICA_KCNQ1 KCNQ1 Inhibition Inhibition ICA_KCNQ1->Inhibition ICA_KCNQ3_5 KCNQ3/5 Minimal Effect Minimal Effect ICA_KCNQ3_5->Minimal Effect ICA_KCNQ4 KCNQ4 Moderate Activation Moderate Activation ICA_KCNQ4->Moderate Activation RTG_KCNQ2_5 KCNQ2, KCNQ3, KCNQ4, KCNQ5 Broad Activation Broad Activation RTG_KCNQ2_5->Broad Activation RTG_KCNQ1 KCNQ1 No Effect No Effect RTG_KCNQ1->No Effect

Caption: Differential effects of this compound and Retigabine on KCNQ subtypes.

Experimental Workflow for KCNQ Modulator Screening

KCNQ_Screening_Workflow start Start: Cell Line Selection (e.g., CHO, HEK293) transfection Transient or Stable Transfection of KCNQ Subunit cDNAs start->transfection electrophysiology Whole-Cell Patch-Clamp Electrophysiology transfection->electrophysiology compound_app Compound Application (e.g., this compound) electrophysiology->compound_app data_acq Data Acquisition (Currents, I-V, G-V) compound_app->data_acq analysis Data Analysis (EC50/IC50, V1/2 Shift) data_acq->analysis comparison Comparison with Alternative Compounds analysis->comparison end End: Determine Selectivity Profile comparison->end

Caption: Workflow for characterizing KCNQ channel modulators.

Simplified KCNQ Channel Gating Pathway

KCNQ_Gating cluster_channel KCNQ Channel cluster_modulators Modulators Closed Closed State Open Open State Closed->Open Activation Open->Closed Deactivation K_efflux K+ Efflux (Hyperpolarization, Decreased Excitability) Open->K_efflux ICA110381 This compound (Activator) ICA110381->Open Stabilizes Open State (Leftward shift in V1/2) Antagonist Antagonist (e.g., this compound on KCNQ1) Antagonist->Closed Favors Closed State Depolarization Depolarization Depolarization->Closed Opens Hyperpolarization Hyperpolarization Hyperpolarization->Open Closes

Caption: Modulation of KCNQ channel gating by voltage and compounds.

Discussion

The available data clearly demonstrate that this compound is a selective activator of KCNQ2-containing channels, with a particularly high potency for KCNQ2/3 heteromers.[3][4][5][6] Its antagonistic activity at KCNQ1 and minimal effect on KCNQ3/5 highlight its distinct selectivity profile compared to the broad-spectrum activator Retigabine.[3][4][5] The more pronounced hyperpolarizing shift in the voltage-dependence of activation for KCNQ2-containing channels induced by this compound, compared to Retigabine, suggests a different or more efficient interaction with the channel's voltage-sensing machinery.[5] This selectivity for neuronal KCNQ subtypes is a desirable characteristic for a therapeutic agent aimed at controlling neuronal hyperexcitability, as it may reduce the potential for off-target effects associated with the modulation of other KCNQ subtypes, such as the cardiac KCNQ1 channel. Further studies to determine the precise EC50 values of this compound on KCNQ4 and KCNQ5 would provide a more complete understanding of its selectivity profile.

References

Cross-Validation of ICA 110381's Anticonvulsant Activity in Diverse Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of ICA 110381, a selective KCNQ2/Kv7.2 and KCNQ3/Kv7.3 potassium channel activator, with other established anticonvulsant drugs. While in vivo data for this compound is primarily established in the amygdala kindling model of temporal lobe epilepsy, this document contextualizes its potential broad-spectrum efficacy by comparing its known activity with the performance of standard anticonvulsants in widely used screening models: the Maximal Electroshock Seizure (MES) and the 6 Hz psychomotor seizure tests.

Mechanism of Action: KCNQ Channel Activation

This compound exerts its anticonvulsant effects by activating KCNQ2/3 potassium channels, which are crucial regulators of neuronal excitability.[1][2] Activation of these channels leads to a hyperpolarizing shift in the neuronal membrane potential, making it more difficult for neurons to reach the threshold for firing an action potential. This mechanism is particularly relevant for controlling the hyperexcitability that characterizes epileptic seizures.

Signaling Pathway of this compound ICA_110381 This compound KCNQ2_3 KCNQ2/3 Channels ICA_110381->KCNQ2_3 Activates K_Efflux Increased K+ Efflux KCNQ2_3->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Mechanism of action of this compound.

Anticonvulsant Activity of this compound in the Amygdala Kindling Model

The primary in vivo evidence for the anticonvulsant activity of this compound comes from the amygdala kindling model in rats, which is a well-established model of temporal lobe epilepsy. In fully kindled rats, oral administration of this compound demonstrated a dose-dependent anticonvulsant effect.[1]

CompoundAnimal ModelDoses Tested (mg/kg, p.o.)Observed Effect
This compound Amygdala-Kindled Rats3, 10, 30Dose-dependent increase in the threshold for inducing afterdischarges.[1]
Reduction in seizure severity and duration.[1]

Comparative Anticonvulsant Activity in Standard Screening Models

While specific data for this compound in the MES and 6 Hz seizure models are not publicly available, the following tables provide a comparative benchmark of the efficacy of the related KCNQ channel opener, retigabine, and other standard anticonvulsant drugs in these models. This allows for an indirect comparison and highlights the expected performance of a potent KCNQ opener.

Maximal Electroshock Seizure (MES) Model

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

CompoundAnimalED₅₀ (mg/kg)Route of Administration
Retigabine Rat5i.p.
Phenytoin Rat16.9p.o.
Mouse9.81p.o.
Carbamazepine Rat4.39p.o.
Mouse9.67p.o.
Hz Psychomotor Seizure Model

The 6 Hz seizure model is considered a model of therapy-resistant partial seizures. Efficacy is often assessed at different stimulus intensities (e.g., 32 mA and 44 mA in mice).

CompoundAnimalStimulus IntensityED₅₀ (mg/kg)Route of Administration
Retigabine Mouse32 mA26i.p.
Mouse44 mA33i.p.
Valproate Mouse32 mA92.89i.p.
Levetiracetam Mouse32 mA17.6-19.37i.p.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Amygdala Kindling Model

This model is used to study the development and treatment of temporal lobe epilepsy.

Amygdala Kindling Experimental Workflow Start Start Electrode_Implantation Electrode Implantation in Amygdala Start->Electrode_Implantation Recovery Recovery Period Electrode_Implantation->Recovery Kindling_Stimulation Repeated Electrical Stimulation Recovery->Kindling_Stimulation Seizure_Scoring Behavioral Seizure Scoring (Racine Scale) Kindling_Stimulation->Seizure_Scoring Kindling_Stimulation->Seizure_Scoring No Fully_Kindled Fully Kindled State Achieved Seizure_Scoring->Fully_Kindled Drug_Administration Administer Test Compound (e.g., this compound) Fully_Kindled->Drug_Administration Yes Post_Drug_Stimulation Post-Treatment Stimulation Drug_Administration->Post_Drug_Stimulation Assess_Efficacy Assess Anticonvulsant Efficacy (Seizure Threshold, Severity, Duration) Post_Drug_Stimulation->Assess_Efficacy End End Assess_Efficacy->End

Workflow for the amygdala kindling model.

Procedure:

  • Animals: Adult male or female rats are typically used.

  • Surgery: Under anesthesia, a bipolar stimulating electrode is stereotaxically implanted into the basolateral amygdala.

  • Recovery: Animals are allowed a post-operative recovery period of at least one week.

  • Kindling: A sub-threshold electrical stimulus (e.g., 60 Hz, 1 ms (B15284909) biphasic square wave pulses for 1 second) is delivered to the amygdala once or twice daily.

  • Seizure Scoring: Behavioral seizures are scored according to the Racine scale, which ranges from stage 1 (facial clonus) to stage 5 (rearing and falling with generalized tonic-clonic convulsions).

  • Fully Kindled State: Animals are considered fully kindled after exhibiting consistent stage 4 or 5 seizures.

  • Drug Testing: Once fully kindled, animals are administered the test compound (e.g., this compound) or vehicle. At the time of expected peak drug effect, the seizure threshold (the minimum current intensity required to elicit an afterdischarge) is determined, or a suprathreshold stimulus is applied to assess the drug's effect on seizure severity and duration.

Maximal Electroshock Seizure (MES) Test

This is a widely used preclinical model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.

Maximal Electroshock (MES) Test Workflow Start Start Animal_Prep Animal Preparation (e.g., Mice or Rats) Start->Animal_Prep Drug_Admin Administer Vehicle, Positive Control, or Test Compound Animal_Prep->Drug_Admin Pre_treatment_Time Pre-treatment Time (Time to Peak Effect) Drug_Admin->Pre_treatment_Time MES_Induction Induce Seizure via Corneal Electrodes (e.g., 50 mA, 60 Hz, 0.2 s for mice) Pre_treatment_Time->MES_Induction Observation Observe for Tonic Hindlimb Extension MES_Induction->Observation Protection Protection = Abolition of Tonic Hindlimb Extension Observation->Protection Data_Analysis Calculate % Protection and ED₅₀ Protection->Data_Analysis Yes/No End End Data_Analysis->End 6 Hz Seizure Test Workflow Start Start Animal_Prep Animal Preparation (e.g., Mice) Start->Animal_Prep Drug_Admin Administer Vehicle, Positive Control, or Test Compound Animal_Prep->Drug_Admin Pre_treatment_Time Pre-treatment Time (Time to Peak Effect) Drug_Admin->Pre_treatment_Time Seizure_Induction Induce Seizure via Corneal Electrodes (6 Hz, 0.2 ms pulse, 3 s duration) (e.g., 32 or 44 mA) Pre_treatment_Time->Seizure_Induction Observation Observe for Seizure Behavior (e.g., stun, forelimb clonus) Seizure_Induction->Observation Protection Protection = Absence of Seizure Behavior Observation->Protection Data_Analysis Calculate % Protection and ED₅₀ Protection->Data_Analysis Yes/No End End Data_Analysis->End

References

Validating the In Vivo Target Engagement of ICA 110381: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methods to validate the in vivo target engagement of ICA 110381, a potent activator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) potassium channels. Direct confirmation that a compound interacts with its intended target in a living organism is a critical step in preclinical drug development. This document outlines key experimental approaches, presents comparative data for this compound and alternative Kv7 channel modulators, and provides detailed experimental protocols.

Introduction to this compound and its Target

This compound is an orally active small molecule that functions as a positive allosteric modulator of Kv7.2 and Kv7.3 voltage-gated potassium channels. These channels are crucial for maintaining the resting membrane potential and controlling neuronal excitability. By activating these channels, this compound enhances the M-current, a subthreshold potassium current that helps to stabilize the neuronal membrane and reduce repetitive firing. This mechanism of action gives this compound significant potential as an anticonvulsant agent.

The primary challenge in the preclinical development of ion channel modulators like this compound is to unequivocally demonstrate that the observed physiological effects in vivo are a direct consequence of engagement with the intended target. This guide explores both indirect, functional assays and potential direct binding assays to validate the in vivo target engagement of this compound.

Comparative Analysis of this compound and Alternatives

To provide a comprehensive context, this guide compares this compound with two other notable Kv7 channel activators: Retigabine (Ezogabine), a first-generation Kv7 channel opener, and XEN1101, a next-generation modulator.

CompoundTarget(s)In Vitro Potency (EC50)Key In Vivo Functional Readout
This compound Kv7.2/Kv7.3 activator; Kv7.1 antagonist0.38 µM (activator)[1]; 15 µM (antagonist)[1]Anticonvulsant activity in rodent models (e.g., MES test)
Retigabine (Ezogabine) Pan-Kv7.2-7.5 activator~1.4-1.6 µM (Kv7.2/7.3)Anticonvulsant activity in rodent models (e.g., MES test)[2]
XEN1101 Kv7.2/Kv7.3 activator~0.042 µMAnticonvulsant activity in rodent models (e.g., MES test)[3]

Experimental Methodologies for In Vivo Target Engagement

Validating the in vivo target engagement of this compound can be approached through a combination of functional assays that measure the physiological consequences of channel activation and more direct methods that assess target binding.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs.[4] It evaluates a compound's ability to prevent the spread of seizures through neural circuits.[5] For a Kv7.2/Kv7.3 activator like this compound, a dose-dependent increase in the threshold for tonic hindlimb extension is a strong indicator of target engagement, as this effect is consistent with the known role of these channels in suppressing neuronal hyperexcitability.

Objective: To determine the anticonvulsant efficacy of a test compound by assessing its ability to prevent tonic hindlimb extension induced by a maximal electrical stimulus.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsometer with corneal electrodes

  • Test compound (this compound) and vehicle control

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment. House animals with free access to food and water.

  • Drug Administration: Administer the test compound or vehicle to groups of mice (n=8-10 per group) via the intended clinical route (e.g., oral gavage). Doses should be selected to establish a dose-response relationship.

  • Pre-treatment Time: Conduct the MES test at the time of predicted peak plasma concentration of the test compound. This is typically determined in prior pharmacokinetic studies.

  • Application of Anesthetic and Electrodes: At the designated time post-drug administration, apply a drop of topical anesthetic to each cornea of the mouse. Subsequently, apply saline-soaked corneal electrodes to the corneas.

  • Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

  • Data Analysis: For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the ED50 (the dose required to protect 50% of the animals) using probit analysis.

MES_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Data Analysis Animal_Prep Animal Acclimatization Drug_Admin Drug/Vehicle Administration Animal_Prep->Drug_Admin Anesthesia Apply Corneal Anesthetic Drug_Admin->Anesthesia Peak Effect Time Stimulation Deliver Electrical Stimulus Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Recording Record Protection Status Observation->Data_Recording ED50_Calc Calculate ED50 Data_Recording->ED50_Calc

Experimental workflow for the Maximal Electroshock (MES) test.
In Vivo Electrophysiology

In vivo electrophysiology provides a more direct measure of the effect of a compound on neuronal activity in the living brain.[6][7][8] By recording the electrical activity of individual neurons or neuronal populations, researchers can assess changes in firing rate, membrane potential, and other parameters that are indicative of Kv7.2/7.3 channel activation. For this compound, target engagement would be expected to lead to a hyperpolarization of the resting membrane potential and a decrease in the spontaneous firing rate of neurons.

Objective: To measure the effect of a test compound on the firing rate of individual neurons in a specific brain region (e.g., hippocampus or cortex).

Materials:

  • Anesthetized or freely moving rat/mouse prepared for chronic or acute recording

  • Stereotaxic apparatus

  • High-impedance microelectrodes

  • Amplifier and data acquisition system

  • Test compound (this compound) and vehicle

  • System for systemic or local drug delivery

Procedure:

  • Surgical Preparation: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the target brain region.

  • Electrode Implantation: Slowly lower a microelectrode into the target brain region until the activity of a single neuron is isolated.

  • Baseline Recording: Record the baseline spontaneous firing rate of the neuron for a stable period (e.g., 10-15 minutes).

  • Drug Administration: Administer the test compound or vehicle systemically (e.g., intraperitoneally) or locally via a microinjection cannula.

  • Post-Drug Recording: Continue to record the neuronal activity for an extended period to observe any changes in firing rate.

  • Data Analysis: Analyze the recorded spike trains to quantify the change in firing frequency before and after drug administration. A significant decrease in firing rate following administration of this compound would be consistent with target engagement.

InVivo_Ephys_Signaling ICA_110381 This compound Kv7_2_3 Kv7.2/Kv7.3 Channels ICA_110381->Kv7_2_3 Activates M_Current Increased M-Current (K+ Efflux) Kv7_2_3->M_Current Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Reduced_Firing Decreased Neuronal Firing Rate Hyperpolarization->Reduced_Firing

Signaling pathway illustrating the effect of this compound on neuronal excitability.
Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can provide direct evidence of target engagement in the living brain.[9][10][11] This method requires the development of a radiolabeled version of the drug of interest or a competing ligand that binds to the same target. By imaging the distribution and concentration of the radiotracer in the brain, it is possible to quantify the occupancy of the target by the unlabeled drug.

While a specific PET radioligand for Kv7.2/7.3 channels is not yet widely established, the development of such a tool would represent a significant advancement for validating the in vivo target engagement of compounds like this compound.

Objective: To quantify the occupancy of Kv7.2/7.3 channels by this compound in the brain of a living subject.

Materials:

  • A suitable PET radioligand for Kv7.2/7.3 channels (e.g., [11C]ICA-110381 or a competing radiolabeled antagonist)

  • PET scanner

  • Anesthetized non-human primate or rodent

  • This compound and vehicle

Procedure:

  • Baseline Scan: Anesthetize the subject and perform a baseline PET scan following the injection of the radioligand to determine the baseline level of target binding.

  • Drug Administration: Administer a therapeutic dose of unlabeled this compound.

  • Post-Dose Scan: After a suitable time for drug distribution, perform a second PET scan with the radioligand.

  • Data Analysis: Compare the radioligand binding in the post-dose scan to the baseline scan. A reduction in radioligand binding indicates displacement by this compound, and the percentage of reduction can be used to calculate target occupancy.

PET_Logic Start Administer Radioligand Baseline_Scan Baseline PET Scan (No Drug) Start->Baseline_Scan Drug_Admin Administer this compound Baseline_Scan->Drug_Admin Post_Dose_Scan Post-Dose PET Scan Drug_Admin->Post_Dose_Scan Compare_Scans Compare Baseline and Post-Dose Scans Post_Dose_Scan->Compare_Scans High_Signal High Radioligand Signal (Low Target Occupancy) Compare_Scans->High_Signal No significant change Low_Signal Low Radioligand Signal (High Target Occupancy) Compare_Scans->Low_Signal Signal reduction

Logical flow for assessing target engagement using PET imaging.

Conclusion

Validating the in vivo target engagement of this compound requires a multi-faceted approach. Indirect functional assays, such as the maximal electroshock test, provide strong evidence of a physiological effect consistent with the activation of Kv7.2/7.3 channels. More direct methods, like in vivo electrophysiology, can further substantiate target engagement by demonstrating a direct impact on neuronal activity. While PET imaging offers the most direct and quantitative measure of target occupancy, its application is contingent on the availability of a suitable radioligand. By employing a combination of these methodologies, researchers can build a robust data package to confidently validate the in vivo target engagement of this compound and other novel Kv7 channel modulators.

References

A Researcher's Guide to ICA 110381: Replicating and Validating Published Findings in KCNQ2/3 Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of ICA 110381, a potent and selective activator of Kv7.2/Kv7.3 (KCNQ2/3) potassium channels. This document compiles published data, compares this compound with other key KCNQ channel modulators, and provides detailed experimental protocols to aid in the replication and validation of these findings.

This compound has emerged as a significant tool in the study of neuronal excitability and the development of therapeutics for conditions such as epilepsy. Understanding its activity in relation to other compounds is crucial for advancing research in this field.

Comparative Analysis of KCNQ Channel Activators

To contextualize the performance of this compound, it is essential to compare its activity with other well-characterized KCNQ channel activators. The following tables summarize key quantitative data from published studies.

CompoundTarget(s)EC50 / IC50 (µM)Experimental ModelReference
This compound KCNQ2/3 Activator EC50: 0.38 CHO cells expressing KCNQ2/3 [1]
KCNQ1 AntagonistIC50: 15CHO cells expressing KCNQ1[1]
Inhibition of spontaneous spikingIC50: 2.0Human iPSC-derived sensory neurons[2]
RetigabineKCNQ2/3/4/5 ActivatorEC50: 1.9 (KCNQ2/3)Expressed KCNQ channels[2]
ML277KCNQ1 Activator-Expressed KCNQ channels[2]
SF0034KCNQ2/3 ActivatorMore potent than RetigabineHEK293T cells expressing KCNQ2/3
ICA-27243KCNQ2/3 ActivatorEC50: 0.4CHO cells expressing KCNQ2/3
ICA-069673KCNQ2/3 ActivatorEC50: 0.69CHO cells expressing KCNQ2/3[3]

In Vivo Efficacy: Anticonvulsant Activity

The anticonvulsant properties of this compound have been evaluated in the amygdala-kindled rat model, a widely used model for temporal lobe epilepsy.

CompoundAnimal ModelDosingKey FindingsReference
This compound Amygdala-kindled rats 3-30 mg/kg; p.o.; once Elevated afterdischarge threshold, reduced seizure severity and duration. [1]
D-23129 (Retigabine analog)Amygdala-kindled rats0.01 - 15 mg/kg; i.p. and p.o.Dose-dependent increase in afterdischarge threshold and reduction in seizure parameters.[4]

Detailed Experimental Protocols

For the purpose of validating and building upon existing research, this section provides detailed methodologies for key experiments performed with this compound.

Whole-Cell Patch-Clamp Electrophysiology in CHO Cells

This protocol is designed to measure the activity of this compound on KCNQ2/3 channels expressed in Chinese Hamster Ovary (CHO) cells.

Cell Culture and Transfection:

  • CHO cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Cells are transiently transfected with plasmids encoding human KCNQ2 and KCNQ3 subunits using a standard transfection reagent.

  • Recordings are typically performed 24-48 hours post-transfection.

Recording Solutions:

  • Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2-ATP, adjusted to pH 7.3 with KOH.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.

Recording Procedure:

  • Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition system.

  • Maintain a holding potential of -80 mV.

  • Apply depolarizing voltage steps to elicit KCNQ2/3 currents. A typical protocol involves stepping from -80 mV to +40 mV in 20 mV increments for 500 ms (B15284909).

  • After obtaining a stable baseline recording, perfuse the cells with the external solution containing this compound at various concentrations.

  • Record changes in current amplitude and channel kinetics.

Rubidium Efflux Assay

This assay provides a non-radioactive method to assess the functional activity of potassium channels.

Cell Preparation:

  • Seed CHO cells stably expressing KCNQ2/3 channels in 96-well plates and grow to confluence.

  • Wash the cells with a loading buffer.

  • Load the cells with a buffer containing RbCl (a non-radioactive surrogate for K+) for a defined period (e.g., 3 hours) at 37°C.

Assay Procedure:

  • Wash the cells with a pre-incubation buffer to remove excess extracellular Rb+.

  • Add the test compounds (e.g., this compound) diluted in the assay buffer to the wells and incubate for a specific time (e.g., 15 minutes) at room temperature.

  • Transfer the supernatant (containing effluxed Rb+) to a separate 96-well plate.

  • Lyse the cells remaining in the original plate with a lysis buffer.

  • Determine the Rb+ content in both the supernatant and the cell lysate using atomic absorption spectroscopy.

  • Calculate the percentage of Rb+ efflux for each condition.

Amygdala-Kindled Rat Model of Epilepsy

This in vivo model is used to evaluate the anticonvulsant efficacy of compounds.

Animal Model:

  • Adult male Wistar or Sprague-Dawley rats are typically used.

  • A bipolar stimulating electrode is stereotaxically implanted in the basolateral amygdala.

Kindling Procedure:

  • After a recovery period, a constant current stimulus (e.g., 50 Hz, 1 ms biphasic square wave pulses for 1-2 seconds) is delivered twice daily.

  • The stimulus intensity is gradually increased until an afterdischarge is elicited.

  • This stimulation is repeated daily until the animals are fully kindled, typically defined by exhibiting three consecutive stage 5 seizures according to Racine's scale.

Drug Testing:

  • Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • At the time of expected peak drug effect, stimulate the amygdala at the previously determined afterdischarge threshold.

  • Record and score the seizure severity (Racine's scale) and measure the afterdischarge duration from the electroencephalogram (EEG).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

KCNQ2_3_Signaling_Pathway cluster_membrane Cell Membrane cluster_neuron Neuron KCNQ2_3 KCNQ2/3 Channel (Closed) KCNQ2_3_Open KCNQ2/3 Channel (Open) KCNQ2_3->KCNQ2_3_Open K_ion_out K+ Efflux KCNQ2_3_Open->K_ion_out ICA110381 This compound ICA110381->KCNQ2_3 Binds and Activates Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability ReducedAP Decreased Action Potential Firing ReducedExcitability->ReducedAP

KCNQ2/3 channel activation by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CHO_cells CHO Cells expressing KCNQ2/3 Patch_clamp Whole-Cell Patch-Clamp CHO_cells->Patch_clamp Rb_efflux Rubidium Efflux Assay CHO_cells->Rb_efflux EC50_determination Determine EC50 Patch_clamp->EC50_determination Rb_efflux->EC50_determination Drug_admin Administer This compound EC50_determination->Drug_admin Inform Dosing Kindled_rats Amygdala-Kindled Rats Kindled_rats->Drug_admin Seizure_monitoring Monitor Seizure Activity (EEG, Behavior) Drug_admin->Seizure_monitoring Efficacy_assessment Assess Anticonvulsant Efficacy Seizure_monitoring->Efficacy_assessment

Workflow for evaluating this compound activity.

This guide serves as a starting point for researchers working with this compound. By providing a consolidated source of comparative data and detailed experimental protocols, we aim to facilitate the replication and extension of these important findings, ultimately accelerating the discovery of novel treatments for neurological disorders.

References

Safety Operating Guide

Personal protective equipment for handling ICA 110381

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Operational Procedures, and Disposal of ICA 110381.

This document provides critical safety and logistical information for the handling of this compound, a K_V_7.2/7.3 potassium channel activator. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is required when handling this compound. The following table summarizes the necessary PPE.

Body Part Protection Specifications
Eyes/Face Safety Glasses or GogglesMust be worn to protect against splashes.
Hands Chemical-resistant GlovesNitrile or other appropriate material. Inspect for tears or holes before use.
Body Laboratory CoatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated areaA fume hood is recommended, especially when handling the powdered form, to avoid inhalation of dust.

Operational Plan: Step-by-Step Handling and Use

1. Preparation and Reconstitution:

  • Before handling, ensure all required PPE is correctly worn.

  • This compound is typically a solid. Handle the powder in a chemical fume hood to minimize inhalation risk.

  • For reconstitution, consult the manufacturer's product data sheet for solubility information. Common solvents include DMSO and ethanol (B145695).[1][2]

  • Prepare stock solutions by slowly adding the solvent to the vial containing this compound to avoid splashing.

2. Experimental Use:

  • When using this compound in experiments, maintain a clear and organized workspace.

  • Clearly label all solutions containing the compound.

  • Avoid direct contact with the skin and eyes. If contact occurs, follow the first aid procedures outlined below.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Recommended storage for the solid compound is typically at +4°C.[1]

  • Stock solutions in DMSO or ethanol can often be stored at -20°C for several months.[2][4] Always refer to the supplier's specific recommendations.

First Aid Measures

In the event of exposure to this compound, follow these first aid guidelines:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.

1. Waste Collection:

  • Collect all disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, empty vials) in a designated and clearly labeled hazardous waste container.

  • Unused solutions of this compound should also be collected in a labeled hazardous waste container. Do not pour down the drain.

2. Waste Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Signaling Pathway of this compound

This compound is an activator of the K_V_7.2/7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels. Activation of these channels has a significant impact on neuronal excitability. The following diagram illustrates the mechanism of action and its downstream effects.

ICA_110381_Pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects ICA This compound Kv7 K_V_7.2/7.3 Channel ICA->Kv7 Activates K_ion K+ Ions Efflux Efflux K_ion->Efflux Increased Outward Current Hyperpolarization Membrane Hyperpolarization Efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability ReducedFiring Decreased Action Potential Firing ReducedExcitability->ReducedFiring

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICA 110381
Reactant of Route 2
Reactant of Route 2
ICA 110381

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.